Pritelivir mesylate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJHCGEURRDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428333-96-3 | |
| Record name | Pritelivir mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRITELIVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pritelivir Mesylate Against Herpes Simplex Virus (HSV)
Executive Summary: Pritelivir is a first-in-class antiviral agent belonging to the thiazolylamides chemical class, which presents a novel mechanism of action against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex.[2][3] This distinct mechanism allows it to be effective against HSV strains that are resistant to nucleoside analogues.[4][5] Pritelivir does not require activation by viral enzymes, a key difference from acyclovir, enabling it to protect uninfected cells and act on viruses that have developed resistance through mutations in the viral thymidine kinase gene.[1][6] Currently in late-stage clinical development for treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients, pritelivir has demonstrated potent antiviral activity in preclinical models and superior efficacy in clinical trials.[3][4] This document provides a detailed overview of its molecular mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.
The HSV Replication Cycle: A Primer
Herpes Simplex Virus DNA replication is a complex process that relies on seven essential viral proteins.[7][8] Following entry into a host cell nucleus, the viral DNA circularizes.[9] The replication process is initiated at one of three origins of replication (two OriS and one OriL).[7] The core machinery includes:
-
Origin-Binding Protein (UL9): Recognizes and unwinds the DNA at the origin of replication.[7]
-
Single-Strand DNA-Binding Protein (ICP8/UL29): Binds to the separated single strands of DNA, preventing them from re-annealing.[7][10]
-
DNA Polymerase (UL30/UL42 complex): Synthesizes the new DNA strands.[7]
-
Helicase-Primase Complex (UL5/UL8/UL52): This heterotrimeric complex is central to replication fork progression. It unwinds the double-stranded DNA (helicase activity) and synthesizes short RNA primers (primase activity) needed for the DNA polymerase to initiate synthesis.[7][9]
Standard-of-care treatments like acyclovir are nucleoside analogues. They act as chain terminators after being incorporated into the growing DNA strand by the viral DNA polymerase.[6] However, they require initial phosphorylation (activation) by the viral thymidine kinase (TK), and resistance often emerges through mutations in the TK gene (UL23).[6][11]
Core Mechanism of Action of Pritelivir
Pritelivir's mechanism is fundamentally different from nucleoside analogues. It directly targets the enzymatic activity of the helicase-primase complex, a crucial component of the HSV replication machinery.[1][12]
Molecular Target: The UL5/UL8/UL52 Helicase-Primase Complex
The helicase-primase is a heterotrimeric protein complex essential for unwinding viral DNA and synthesizing RNA primers for DNA replication.[13][14]
-
UL5: The helicase subunit, which contains the ATPase activity necessary to fuel the unwinding of duplex DNA.[15]
-
UL52: The primase subunit, responsible for synthesizing short RNA primers.[6]
-
UL8: A non-catalytic scaffold protein essential for the proper function and coordination of the UL5 and UL52 subunits.[6][16]
Pritelivir exerts its inhibitory effect by binding to this complex.[2] Cryo-electron microscopy studies have revealed that pritelivir binds at a site that involves both the UL5 helicase and UL52 primase subunits.[13] This interaction stabilizes the complex on the DNA, essentially "freezing" it in a conformation that prevents further activity.[3][11] By inhibiting the complex's ATPase activity in a dose-dependent manner, pritelivir effectively halts the unwinding of viral DNA, thereby stopping the replication process.[17][18]
References
- 1. vax-before-travel.com [vax-before-travel.com]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. contagionlive.com [contagionlive.com]
- 6. Pritelivir - Wikipedia [en.wikipedia.org]
- 7. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes simplex viruses: mechanisms of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 13. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir | Sciety [sciety.org]
- 15. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 18. Pritelivir | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]
Pritelivir Mesylate: A Technical Guide to its Activity Against Acyclovir-Resistant Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a global health concern. The primary treatment for HSV infections relies on nucleoside analogues like acyclovir. However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge. Pritelivir, a first-in-class helicase-primase inhibitor, offers a novel mechanism of action that bypasses the pathways of acyclovir resistance, providing a promising therapeutic alternative. This technical guide provides an in-depth overview of the preclinical and clinical activity of pritelivir mesylate against acyclovir-resistant HSV, detailing its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: A Novel Approach to HSV Inhibition
Unlike nucleoside analogues that target the viral DNA polymerase, pritelivir inhibits the HSV helicase-primase complex. This complex, composed of the UL5, UL52, and UL8 proteins, is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1] By binding to this complex, pritelivir effectively halts viral DNA synthesis at a very early stage.[2] This distinct mechanism of action means that pritelivir remains active against HSV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase (TK) or DNA polymerase genes.[2]
dot
References
- 1. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Mesylate: A Technical Guide to Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is an investigational antiviral drug for the treatment of infections caused by the herpes simplex virus (HSV).[1] It represents a new class of direct-acting antiviral agents, the helicase-primase inhibitors.[2] Developed by AiCuris Anti-infective Cures AG, pritelivir (formerly known as AIC316 or BAY 57-1293) is currently in late-stage clinical development for the treatment of acyclovir-resistant HSV infections in immunocompromised patients.[2][3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of pritelivir mesylate, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Discovery and Lead Optimization
The discovery of pritelivir was the result of a systematic drug discovery program, rather than an accidental finding.[5] The process involved iterative cycles of synthesizing and testing approximately 3,500 analogues to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of pritelivir as a highly potent and orally bioavailable compound with a novel mechanism of action.
Mechanism of Action
Pritelivir exerts its antiviral activity by inhibiting the HSV helicase-primase complex, which is essential for viral DNA replication.[2][6] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[2] By targeting this complex, pritelivir effectively halts viral DNA synthesis.[6] This mechanism is distinct from that of currently approved anti-HSV drugs, such as acyclovir, which target the viral DNA polymerase.[6][7] A key advantage of this novel mechanism is that pritelivir does not require activation by viral enzymes, such as thymidine kinase, making it active against acyclovir-resistant HSV strains.[7] Resistance to pritelivir has been associated with mutations in the UL5 and UL52 genes.[5]
Caption: Mechanism of action of pritelivir targeting the HSV helicase-primase complex.
Preclinical Development
In Vitro Antiviral Activity
Pritelivir has demonstrated potent in vitro activity against both HSV-1 and HSV-2, including acyclovir-resistant strains.
| Virus Strain | Assay Type | IC50 / EC50 | Reference |
| HSV-1 F | Viral Replication Assay | 20 nM | [8] |
| HSV-2 G | Viral Replication Assay | 20 nM | [8] |
| Acyclovir-resistant HSV-1 F mutant | Viral Replication Assay | 20 nM | [8] |
| HSV-1 (clinical isolates) | Plaque Reduction Assay | Mean EC50: 0.026 µM | [4] |
| HSV-2 (clinical isolates) | Plaque Reduction Assay | Mean EC50: 0.029 µM | [4] |
In Vivo Efficacy in Animal Models
Pritelivir has shown significant efficacy in various animal models of HSV infection.
| Animal Model | Virus | Treatment Regimen | Key Findings | Reference |
| Murine lethal challenge (intranasal infection) | HSV-1 | Oral, 3 times daily for 5 days | ED50: 0.5 mg/kg | [5] |
| Murine lethal challenge (intranasal infection) | HSV-2 | Oral, 3 times daily for 5 days | ED50: 0.5 mg/kg | [5] |
| Murine zosteriform-spread model (neck skin scarification) | HSV-1 | 15 mg/kg, oral or intraperitoneal, once daily for 4 days | Prevented clinical signs of infection and reduced viral titers | |
| Guinea pig model of genital herpes | HSV-2 | 20 mg/kg, oral, twice daily for 10 days (delayed treatment) | Halved the time to lesion healing compared to control | |
| Murine model of herpes simplex encephalitis | HSV-1 (acyclovir-resistant) | 1 and 3 mg/kg, oral, twice daily for 7 days | Significantly increased survival | [9][10] |
| Murine model of herpes simplex encephalitis | HSV-2 (acyclovir-resistant) | 1-3 mg/kg, oral, twice daily for 7 days | Significantly improved survival | [10] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species, demonstrating good oral bioavailability and a long half-life.
| Species | Oral Bioavailability | Half-life (t1/2) | Reference |
| Rat | 65% | 5-10 hours | |
| Dog | 83% | 22-39 hours | |
| Monkey | 63% | 30 hours | |
| Human (healthy volunteers) | 73% | ~80 hours |
Experimental Protocols
In Vitro Antiviral Assay (Plaque Reduction Assay)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Mesylate: A Technical Guide to its Antiviral Spectrum Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pritelivir is a first-in-class antiviral drug candidate belonging to the class of helicase-primase inhibitors.[1] It exhibits potent and specific activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), including strains resistant to current standard-of-care nucleoside analogues.[2][3] This technical guide provides an in-depth overview of the antiviral spectrum of pritelivir mesylate, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.
Mechanism of Action
Pritelivir exerts its antiviral effect through a novel mechanism of action, directly targeting the viral helicase-primase complex.[1] This complex, essential for viral DNA replication, is composed of three viral proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 (cofactor) genes.[1] Pritelivir inhibits the enzymatic function of this complex, thereby halting the unwinding of the viral DNA double helix and the synthesis of RNA primers necessary for DNA replication.[4][5] This mechanism is distinct from that of nucleoside analogues like acyclovir, which target the viral DNA polymerase.[1] Consequently, pritelivir remains active against HSV strains that have developed resistance to nucleoside analogues through mutations in the viral thymidine kinase (TK) or DNA polymerase genes.[6]
Antiviral Spectrum and Potency
The antiviral activity of pritelivir is primarily directed against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Limited activity has been observed against Varicella-Zoster Virus (VZV), while it is largely inactive against other human herpesviruses such as Cytomegalovirus (CMV).[2]
In Vitro Efficacy
The in vitro potency of pritelivir is typically determined by cell-based assays that measure the concentration of the drug required to inhibit viral replication by 50% (EC50).
| Virus | Strain | Cell Line | EC50 (µM) | Reference |
| HSV-1 | Acyclovir-Sensitive | Vero | 0.02 | [2] |
| Acyclovir-Resistant | Vero | 0.02 | [2] | |
| HSV-2 | Acyclovir-Sensitive | Vero | 0.02 | [2] |
| Acyclovir-Resistant | Vero | 0.02 | [2] | |
| VZV | Not Specified | Not Specified | 0.038 - 0.10 | [6] |
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. Pritelivir has demonstrated significant efficacy in various murine and guinea pig models of HSV infection.
| Animal Model | Virus & Strain | Treatment Regimen | Key Findings | Reference |
| Mouse (lethal challenge) | HSV-1 (ACV-S) | 0.5 mg/kg, oral, 3x daily for 5 days | ED50 of 0.5 mg/kg | [6] |
| HSV-2 (ACV-S) | 0.5 mg/kg, oral, 3x daily for 5 days | ED50 of 0.5 mg/kg | [6] | |
| Mouse (delayed treatment) | HSV-1 (ACV-S & ACV-R) | 0.3-30 mg/kg, oral, 2x daily, starting 72h post-infection | Significant reduction in mortality | [2] |
| HSV-2 (ACV-S & ACV-R) | 1-30 mg/kg, oral, 2x daily, starting 72h post-infection | Significant reduction in mortality | [2] | |
| Guinea Pig (genital herpes) | HSV-2 | 20 mg/kg, oral, 2x daily for 10 days (delayed treatment) | Significant reduction in lesion scores | [6] |
Clinical Trials
Pritelivir has undergone extensive clinical evaluation, particularly in patients with recurrent genital herpes and in immunocompromised individuals with acyclovir-resistant HSV infections.
| Clinical Trial (Identifier) | Patient Population | Study Design | Treatment Regimen | Primary Endpoint & Outcome | Reference |
| Phase 2 (NCT01047540) | Adults with recurrent genital HSV-2 | Randomized, double-blind, placebo-controlled | 75 mg pritelivir daily for 28 days | Rate of genital HSV shedding | Significant reduction in viral shedding (2.1% with pritelivir vs. 16.6% with placebo) |
| Phase 3 (PRIOH-1; NCT03073967) | Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV | Randomized, open-label, comparative | 400 mg loading dose, then 100 mg pritelivir daily | Proportion of patients with complete healing of all lesions within 28 days | Pritelivir showed superiority over investigator's choice of therapy in achieving clinical cure.[7][8] |
Resistance
Resistance to pritelivir can emerge through mutations in the viral genes encoding the helicase-primase complex. Specifically, amino acid substitutions in the UL5 (helicase) and UL52 (primase) proteins have been associated with reduced susceptibility to the drug.[6][9] However, due to its distinct mechanism of action, pritelivir maintains its activity against HSV strains that are resistant to nucleoside analogues.[6]
Experimental Protocols
In Vitro Assays
The Plaque Reduction Assay is a standard method for determining the in vitro efficacy of antiviral compounds.
Detailed Methodology:
-
Cell Culture: Vero (African green monkey kidney) cells are commonly used for HSV plaque assays.[10] Cells are seeded in 6- or 12-well plates and incubated until a confluent monolayer is formed.[10]
-
Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a dilution of the virus stock calculated to produce a countable number of plaques.
-
Drug Treatment: Following a virus adsorption period (typically 1 hour), the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of pritelivir and a substance to immobilize the virus, such as methylcellulose.[1]
-
Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation.[1] Subsequently, the cells are fixed and stained with a solution like crystal violet, which stains viable cells, leaving the areas of viral-induced cell death (plaques) as clear zones.[10]
-
Quantification: The number of plaques is counted for each drug concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
Detailed Methodology:
-
Infection and Treatment: Confluent cell monolayers in multi-well plates are infected with a high multiplicity of infection (MOI) to ensure all cells are infected.[9] After a virus adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of pritelivir is added.
-
Virus Harvest: After one complete viral replication cycle (typically 24-48 hours for HSV), the cells and supernatant are harvested. The cells are lysed (e.g., by freeze-thawing) to release intracellular virions.[11]
-
Titration of Progeny Virus: The harvested virus is serially diluted and titrated on fresh cell monolayers using a plaque assay to determine the viral titer (Plaque Forming Units per milliliter, PFU/mL).
-
Analysis: The reduction in viral yield at each drug concentration is calculated relative to the untreated control, and the EC50 is determined.
In Vivo Animal Models
Detailed Methodology:
-
Animals: Immunocompetent or immunocompromised mice (e.g., BALB/c) are used.
-
Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.[2]
-
Treatment: Treatment with pritelivir (administered orally) is initiated at a specified time post-infection (e.g., 6 or 72 hours) and continued for a defined period (e.g., 5-7 days).[2][6]
-
Endpoints: The primary endpoint is typically survival. Other parameters, such as viral load in various tissues (e.g., brain, skin), can also be assessed.[2]
Detailed Methodology:
-
Animals: Female Hartley guinea pigs are commonly used.
-
Infection: Animals are infected intravaginally with HSV-2.[6]
-
Treatment: Oral administration of pritelivir is initiated either prophylactically or therapeutically.[6]
-
Endpoints: The primary endpoint is the severity of genital lesions, which is assessed using a standardized scoring system. The frequency of recurrent lesions can also be monitored over a longer period.[6]
Clinical Trial Protocol (PRIOH-1; NCT03073967)
This Phase 3 trial was designed to evaluate the efficacy and safety of pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[8][12]
Detailed Methodology:
-
Study Design: A randomized, open-label, multicenter, comparative trial.[12]
-
Participants: Immunocompromised adults with clinically diagnosed acyclovir-resistant mucocutaneous HSV-1 or HSV-2 infections.[12][13]
-
Intervention:
-
Primary Outcome: The proportion of participants with complete healing of all mucocutaneous lesions within 28 days of starting treatment.[12]
-
Secondary Outcomes: Time to complete lesion healing, duration of pain, and incidence of new lesion formation.
Conclusion
This compound is a potent and selective inhibitor of HSV-1 and HSV-2, including strains resistant to currently available antiviral agents. Its novel mechanism of action, targeting the viral helicase-primase complex, makes it a valuable candidate for the treatment of herpes simplex virus infections, particularly in the immunocompromised population where resistance to standard therapies is a significant clinical challenge. The comprehensive data from in vitro, in vivo, and clinical studies underscore its potential to address unmet medical needs in the management of HSV infections.
References
- 1. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Viral yield reduction assay, virus titrations, and inhibition of virus-mediated cytopathic effects [bio-protocol.org]
- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Trial on Efficacy and Safety of Pritelivir Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects | Clinical Research Trial Listing [centerwatch.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
In Vitro Characterization of Pritelivir Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pritelivir is a first-in-class antiviral drug candidate belonging to the class of thiazolylamides. It is a potent inhibitor of herpes simplex virus (HSV) types 1 and 2 (HSV-1 and HSV-2), including strains resistant to current standard-of-care nucleoside analogues like acyclovir. This technical guide provides an in-depth overview of the in vitro characterization of Pritelivir mesylate, focusing on its mechanism of action, antiviral activity, resistance profile, and cytotoxicity. Detailed methodologies for key experimental assays are provided, and quantitative data are summarized for clarity. Visual diagrams are included to illustrate the mechanism of action and experimental workflows.
Introduction
Herpes simplex virus infections are a significant global health concern, causing a range of diseases from orolabial and genital herpes to more severe conditions, particularly in immunocompromised individuals. The emergence of HSV strains resistant to conventional antiviral therapies necessitates the development of new drugs with novel mechanisms of action. Pritelivir (formerly known as BAY 57-1293 and AIC316) represents a promising alternative. Unlike nucleoside analogues that target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] This distinct mechanism allows Pritelivir to be active against HSV strains with mutations in the viral thymidine kinase or DNA polymerase genes that confer resistance to acyclovir.[2]
Physicochemical Properties
This compound is the salt form of Pritelivir selected for development due to its improved physicochemical properties, including stability and dissolution profile.[3]
| Property | Value |
| Molecular Formula | C18H18N4O3S2 · CH4O3S |
| Molecular Weight | 498.6 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
Pritelivir exerts its antiviral activity by directly inhibiting the HSV helicase-primase complex. This heterotrimeric enzyme, composed of the UL5, UL52, and UL8 proteins, is crucial for unwinding the double-stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[4][5] Pritelivir binds to a pocket at the interface of the UL5 helicase and UL52 primase subunits, effectively locking the complex in an inactive state and preventing viral DNA synthesis.[3][5] This mechanism does not require activation by viral enzymes, a key difference from nucleoside analogues.[6]
In Vitro Antiviral Activity
The antiviral potency of Pritelivir has been evaluated in various cell lines using different assays, primarily the plaque reduction assay and the virus yield reduction assay.
Data Presentation
The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Pritelivir against different HSV strains.
Table 1: Antiviral Activity of Pritelivir against Laboratory and Clinical Isolates of HSV
| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| HSV-1 | Vero | Plaque Reduction | 0.026 | [7] |
| HSV-2 | Vero | Plaque Reduction | 0.029 | [7] |
| HSV-1 F | Vero | In vitro replication | 0.02 | [8] |
| HSV-2 G | Vero | In vitro replication | 0.02 | [8] |
| HSV-1 | Vero | Plaque Reduction | 0.01 - 0.02 | [8] |
| HSV-2 | Vero | Plaque Reduction | 0.01 - 0.02 | [8] |
Table 2: Antiviral Activity of Pritelivir against Acyclovir-Resistant HSV Strains
| Virus Strain | Resistance Profile | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Acyclovir-Resistant HSV-1 F mutant | TK-deficient/altered | Vero | In vitro replication | 0.02 | [8] |
| Laboratory-selected ACV-resistant mutants | TK or DNA pol mutations | Not specified | Plaque Reduction | Sensitive | [7] |
Experimental Protocols
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
References
- 1. idchula.org [idchula.org]
- 2. Pritelivir | 348086-71-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pritelivir - Wikipedia [en.wikipedia.org]
- 7. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
Pritelivir Mesylate (AIC316, BAY 57-1293): A Technical Guide to a Novel Helicase-Primase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pritelivir, also known by its development codes AIC316 and BAY 57-1293, is a first-in-class antiviral drug candidate from the thiazolylamide chemical class. It presents a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections. Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex. This distinction allows it to be effective against both HSV-1 and HSV-2, including strains that have developed resistance to standard therapies. This technical guide provides an in-depth overview of pritelivir's mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
Pritelivir exerts its antiviral activity by targeting the HSV helicase-primase complex, which is essential for viral DNA replication.[1] This complex is comprised of three viral proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes.[1] The helicase (UL5) is responsible for unwinding the double-stranded viral DNA, while the primase (UL52) synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. Pritelivir directly inhibits the ATPase activity of this complex in a dose-dependent manner, effectively halting viral DNA replication.[2] Because its mechanism does not rely on activation by the viral thymidine kinase, pritelivir is active against HSV strains that are resistant to nucleoside analogues.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 3. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Mesylate: A Thiazolylamide Derivative and First-in-Class Helicase-Primase Inhibitor for Herpes Simplex Virus
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Pritelivir mesylate, a thiazolylamide derivative, represents a significant advancement in the treatment of Herpes Simplex Virus (HSV) infections. As a first-in-class helicase-primase inhibitor, it offers a novel mechanism of action that is distinct from traditional nucleoside analogues. This technical guide provides an in-depth overview of Pritelivir's core attributes, including its chemical synthesis, mechanism of action at the molecular level, and a summary of its preclinical and clinical efficacy. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for ease of comparison. Visual diagrams of its mechanism and experimental workflows are included to facilitate a comprehensive understanding of this promising antiviral agent.
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a global health concern, leading to a range of conditions from oral and genital herpes to more severe, life-threatening diseases, particularly in immunocompromised individuals.[1] For decades, the standard of care has been nucleoside analogues such as acyclovir.[1] However, the efficacy of these drugs is limited by the emergence of resistant strains, primarily through mutations in the viral thymidine kinase.[1][2]
Pritelivir (formerly known as AIC316 or BAY 57-1293) is a highly potent, orally bioavailable small molecule that directly inhibits the HSV helicase-primase complex, an essential component of the viral DNA replication machinery.[1][3] This distinct mechanism allows Pritelivir to be active against HSV strains that are resistant to nucleoside analogues.[2][4] Developed by AiCuris Anti-infective Cures AG, Pritelivir has shown promising results in clinical trials, particularly for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients, for which it has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA).[2][5]
This whitepaper will delve into the technical details of this compound, providing researchers and drug development professionals with a comprehensive resource on its chemistry, pharmacology, and clinical performance.
Chemistry and Synthesis
Pritelivir is a thiazolylamide derivative with the systematic IUPAC name N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.[1] The mesylate salt form is utilized for pharmaceutical development.
The synthesis of Pritelivir involves a multi-step process that can be conceptually understood through a retrosynthetic approach, which disconnects the molecule into a thiazolyl sulfonamide and a diaryl acetic acid.[6] A generalized synthetic scheme is outlined below.
Synthesis of Thiazolyl Sulfonamide Intermediate
The synthesis commences with the reaction of chloroacetone and potassium thiocyanate to form an intermediate ketone, which is then cyclized to a thiazole ring using gaseous hydrochloride.[6][7] Subsequent chlorosulfonylation followed by amination yields the key thiazolyl sulfonamide building block.[7]
Synthesis of Diaryl Acetic Acid Intermediate
The diaryl acetic acid component is synthesized via a palladium-catalyzed coupling reaction, such as a Suzuki coupling, between a halo-aryl ester and a corresponding boronic acid derivative. The resulting ester is then saponified to the carboxylic acid.
Final Amide Coupling and Salt Formation
The final step involves an amide coupling reaction between the thiazolyl sulfonamide and the diaryl acetic acid to form the Pritelivir free base. This is followed by treatment with methanesulfonic acid to produce the stable this compound salt.
Mechanism of Action
Pritelivir's novel mechanism of action targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA duplex and synthesizing RNA primers for DNA replication.[1][3] This complex consists of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[1][6]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this inhibition.[3] Pritelivir binds to a shared allosteric pocket near the ATP-binding site of the UL5 helicase subunit.[8] This binding event locks the helicase-primase complex in an open, inactive conformation, thereby preventing the unwinding of viral DNA and halting replication.[3][6][8] This mechanism is independent of viral thymidine kinase, the target of nucleoside analogues, explaining Pritelivir's efficacy against acyclovir-resistant strains.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for Pritelivir from preclinical and clinical studies.
Table 1: In Vitro Antiviral Activity of Pritelivir
| Virus Strain | Cell Type | Assay Type | IC50 | Reference |
| HSV-1 | Green Monkey Kidney Cells | - | 0.02 µM | [9] |
| HSV-2 | Green Monkey Kidney Cells | - | 0.02 µM | [9] |
| Primary Lead (BAY 38-9489) | - | Cell Viability | 0.5 µM (HSV-1), 0.7 µM (HSV-2) | [2] |
Table 2: In Vivo Efficacy of Pritelivir in Animal Models
| Animal Model | HSV Type | Treatment | Efficacy Endpoint | Result | Reference |
| Mouse (lethal challenge) | HSV-1 | Pritelivir | ED50 | 0.5 mg/kg | [2] |
| Mouse (lethal challenge) | HSV-2 | Pritelivir | ED50 | 0.5 mg/kg | [2] |
| Mouse (lethal challenge) | HSV-1 | Acyclovir | ED50 | 22 mg/kg | [2] |
| Mouse (lethal challenge) | HSV-2 | Valacyclovir | ED50 | 14 mg/kg | [2] |
| Guinea Pig (genital herpes) | HSV-2 | Pritelivir (20 mg/kg, b.i.d.) | Recurrence Rate | 0.4 | [2][6] |
| Guinea Pig (genital herpes) | HSV-2 | Pritelivir (30 mg/kg, b.i.d.) | Recurrence Rate | 0.3 | [2][6] |
| Guinea Pig (genital herpes) | HSV-2 | Valacyclovir (100 mg/kg t.i.d. or 150 mg/kg, b.i.d.) | Recurrence Rate | 0.9 | [2][6] |
Table 3: Clinical Efficacy of Pritelivir
| Study Phase | Population | Comparator | Primary Endpoint | Key Finding | Reference |
| Phase 2 | Recurrent Genital HSV-2 | Valacyclovir (500mg daily) | Genital HSV Shedding | Pritelivir (100mg daily) showed significantly lower shedding (2.4% vs 5.3% of swabs) | [9] |
| Phase 3 (PRIOH-1) | Immunocompromised, Acyclovir-Resistant HSV | Standard of Care (SoC) | Lesion Healing | Superiority in lesion healing at 28 days (p=0.0047) and 42 days (p<0.0001) | [5][10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Pritelivir.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit viral plaque formation by 50% (IC50).
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of Pritelivir (or a control compound) is added.
-
Plaque Development: The plates are incubated for 2-3 days at 37°C to allow for plaque formation. An overlay medium containing carboxymethyl-cellulose or methylcellulose is often used to limit virus spread to adjacent cells, resulting in localized plaques.
-
Staining and Counting: The cells are fixed with methanol and stained with a solution like crystal violet. The viral plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value is calculated by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.[11][12]
In Vivo Efficacy in a Murine Model of Genital Herpes
This model assesses the therapeutic efficacy of antiviral compounds in treating an active HSV infection.
-
Animal Preparation: Female BALB/c or C57BL/6 mice (8 weeks old) are pre-treated with medroxyprogesterone to synchronize their estrous cycles.[13][14]
-
Viral Challenge: Five days post-hormone treatment, mice are intravaginally infected with a lethal dose of HSV-2 (e.g., 1 x 10^6 Plaque Forming Units).[13]
-
Treatment Protocol: Treatment with Pritelivir (e.g., administered orally or topically) or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). Dosing is typically continued for several days (e.g., twice or three times daily for 4-7 days).[6][13]
-
Efficacy Assessment:
-
Survival: Animals are monitored daily, and survival rates are recorded over a period of ~21-28 days.
-
Disease Score: The severity of genital lesions is scored daily based on a standardized scale (e.g., 0 = no disease, 1 = slight redness, 2 = moderate swelling, 3 = severe ulceration, 4 = paralysis/death).
-
Viral Titer: Vaginal swabs are collected at various time points to quantify viral shedding using a plaque assay or quantitative PCR (qPCR).[13][15]
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Disease scores and viral titers are compared between treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Resistance Mutation Analysis
This protocol is used to identify genetic changes in HSV that confer resistance to Pritelivir.
-
Resistance Selection: Wild-type HSV-1 or HSV-2 is serially passaged in cell culture in the presence of increasing, sub-optimal concentrations of Pritelivir.[16]
-
Virus Isolation: Viruses that demonstrate the ability to replicate at higher drug concentrations are isolated and plaque-purified.
-
Phenotypic Analysis: The drug susceptibility of the selected virus isolates is confirmed using a plaque reduction assay to determine the fold-increase in IC50 compared to the wild-type virus.
-
Genotypic Analysis:
-
DNA Extraction: Viral DNA is extracted from the resistant isolates.
-
PCR Amplification: The genes encoding the helicase-primase complex (UL5, UL52, and UL8) are amplified using specific primers.
-
Sequencing: The PCR products are sequenced (Sanger or Next-Generation Sequencing) to identify mutations.[16][17]
-
-
Data Analysis: The sequences from resistant isolates are compared to the wild-type reference sequence to identify amino acid substitutions. Known resistance-conferring mutations for Pritelivir are primarily located in the UL5 and UL52 genes.[17][18]
Conclusion
This compound stands out as a pioneering antiviral agent due to its novel thiazolylamide structure and its unique mechanism of targeting the HSV helicase-primase complex. This approach provides a critical advantage, particularly in the context of rising resistance to traditional nucleoside analogues. The extensive preclinical data demonstrating superior potency and the robust clinical trial results, especially in difficult-to-treat immunocompromised populations, underscore its potential to become a new standard of care. The detailed methodologies and comprehensive data presented in this whitepaper provide a solid foundation for further research and development in the field of anti-herpetic therapies.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 [mdpi.com]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo | MDPI [mdpi.com]
- 15. In vivo evaluation of antiviral efficacy against genital herpes using mouse and guinea pig models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pritelivir Mesylate Virus Yield Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a first-in-class antiviral drug candidate that acts as a potent and specific inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] This complex is essential for viral DNA replication.[2][3][4] Unlike nucleoside analogues, the current standard of care for HSV infections, Pritelivir does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains.[1] The virus yield reduction assay is a fundamental in vitro method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles in the presence of the drug. These application notes provide a detailed methodology for assessing the efficacy of Pritelivir mesylate in reducing HSV-1 and HSV-2 yield.
Mechanism of Action
This compound targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[2][3][4] This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. By binding to this complex, Pritelivir effectively blocks its enzymatic activity, leading to the cessation of viral DNA replication and, consequently, a significant reduction in the production of new infectious virions.[3][4]
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for In Vitro Studies of Pritelivir Mesylate against Herpes Simplex Virus (HSV)
Introduction
Pritelivir (formerly AIC316 or BAY 57-1293) is a first-in-class antiviral compound under development for the treatment of Herpes Simplex Virus (HSV) infections.[1] It is a potent inhibitor of both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogues like acyclovir.[2][3] Pritelivir's distinct mechanism of action, which involves the inhibition of the viral helicase-primase complex, prevents the de novo synthesis of viral DNA and does not require activation by viral enzymes, allowing it to protect uninfected cells.[4] This novel mechanism makes it a promising candidate for treating infections in immunocompromised patients who are at a higher risk for developing drug-resistant HSV.[5][6]
These application notes provide an overview of relevant cell culture models and detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of Pritelivir mesylate against HSV.
Mechanism of Action of Pritelivir
Pritelivir is a member of the helicase-primase inhibitors (HPI) class of antivirals.[1] It specifically targets the HSV helicase-primase complex, which is essential for viral DNA replication. This complex is composed of three viral proteins encoded by the UL5 (helicase), UL8 (scaffold), and UL52 (primase) genes.[1] By binding to this complex, Pritelivir effectively stalls the unwinding of the viral DNA, thereby halting the replication process.[7] This mechanism is fundamentally different from that of nucleoside analogues, which act as chain terminators during DNA polymerization by the viral DNA polymerase.[1]
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for the accurate in vitro assessment of antiviral compounds. The following cell lines are commonly used for HSV propagation and antiviral studies.
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are highly susceptible to a wide range of viruses, including HSV-1 and HSV-2. They are deficient in the interferon-α/β genes, which prevents an innate antiviral response and allows for robust viral replication and clear plaque formation. This makes them the gold standard for plaque reduction assays.
-
Human Foreskin Fibroblasts (HFFs): HFFs are primary human cells that represent a physiologically relevant model for HSV infection, as fibroblasts are natural targets for the virus in the skin and connective tissues.[8] Studies using HFFs can provide insights into the efficacy of antiviral compounds in a human cell context.[9]
-
HaCaT Cells: These are spontaneously immortalized human keratinocytes, representing the primary cell type of the epidermis, which is the initial site of HSV infection and reactivation.[3] HaCaT cells are crucial for studying the early stages of viral entry and spread in a model that mimics the human epidermis.[3][10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Pritelivir against HSV-1 and HSV-2. Data is compiled from various preclinical studies.
Table 1: Antiviral Activity of Pritelivir against HSV
| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Reference |
| HSV-1 | Vero | Plaque Reduction | 0.02 | [11] |
| HSV-2 | Vero | Plaque Reduction | 0.02 | [11] |
Table 2: Cytotoxicity and Selectivity Index of Pritelivir
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Various | Cell Viability | >100 (Low Cytotoxicity Observed) | >5000 |
Experimental Protocols
The following are detailed protocols for the culture of recommended cell lines and the execution of key antiviral and cytotoxicity assays.
Protocol 1: Cell Culture and Maintenance
1.1 Vero Cell Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Passaging:
-
Grow cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a 1:4 to 1:8 split ratio.
-
1.2 Human Foreskin Fibroblast (HFF) Culture
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Passaging: Follow the same general procedure as for Vero cells, but use a gentler dissociation enzyme like Accutase if cells are sensitive. Split cultures at a ratio of 1:3 to 1:6 when they reach 70-80% confluency.
1.3 HaCaT Keratinocyte Culture
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passaging: HaCaT cells are typically passaged when they reach 80% confluency. Follow the same procedure as for Vero cells. HaCaT cells are robust and generally adhere well.
Protocol 2: Plaque Reduction Assay (PRA) for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
-
Materials: 12-well or 24-well tissue culture plates, Vero cells, HSV stock, this compound, overlay medium (e.g., DMEM with 2% FBS and 0.8% methylcellulose), crystal violet stain.
-
Procedure:
-
Seed Vero cells into 12-well plates at a density of 4 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with approximately 50-100 plaque-forming units (PFU) of HSV per well for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum.
-
Add 1 mL per well of the overlay medium containing the different concentrations of Pritelivir. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Aspirate the overlay medium and fix the cells with ice-cold methanol for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control and determine the IC50 value using regression analysis.
-
Protocol 3: Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Materials: 24-well or 48-well plates, appropriate cell line (Vero, HFF, or HaCaT), HSV stock, this compound.
-
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Pre-treat the cells with various concentrations of Pritelivir for 2 hours.
-
Infect the cells with HSV at a multiplicity of infection (MOI) of 0.1.
-
After a 1-hour adsorption period, wash the cells with PBS to remove unattached virus and add fresh medium containing the respective concentrations of Pritelivir.
-
Incubate for 24-48 hours.
-
Harvest the entire well contents (cells and supernatant) and subject them to three cycles of freeze-thawing to release intracellular virus.
-
Clarify the lysate by centrifugation.
-
Determine the viral titer of the supernatant from each concentration using a standard plaque assay (Protocol 2).
-
Calculate the reduction in viral yield compared to the untreated virus control.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Materials: 96-well plates, appropriate cell line, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate growth medium.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include a "cell control" with medium only.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the CC50 value.
-
Experimental Workflows
The following diagrams illustrate the general workflows for conducting in vitro studies of Pritelivir.
Conclusion
The cell culture models and protocols described herein provide a robust framework for the preclinical in vitro evaluation of this compound. Vero cells are ideal for standard plaque reduction assays due to their high susceptibility and clear plaque morphology. HFF and HaCaT cells offer more physiologically relevant systems to study the antiviral effects in primary human cell types that are natural targets of HSV. The potent in vitro activity and high selectivity index of Pritelivir underscore its potential as a significant advancement in the treatment of HSV infections.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. Aicuris to file pritelivir NDA on positive phase III data in herpes infections | BioWorld [bioworld.com]
- 4. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pritelivir Mesylate in Murine Herpes Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pritelivir mesylate dosing and experimental protocols for its use in murine models of Herpes Simplex Virus (HSV) infection. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
Pritelivir is a potent, orally bioavailable antiviral drug belonging to the class of helicase-primase inhibitors. Unlike nucleoside analogs such as acyclovir, which target the viral DNA polymerase, Pritelivir directly inhibits the HSV helicase-primase complex. This complex is essential for the unwinding of double-stranded viral DNA and the synthesis of RNA primers, which are critical early steps in viral DNA replication. By blocking this complex, Pritelivir effectively halts viral replication. This distinct mechanism of action also confers activity against acyclovir-resistant HSV strains.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various murine models of HSV infection.
Table 1: Efficacy of Pritelivir in Murine Models of HSV-1 Infection
| Mouse Model | Infection Route & Strain | Pritelivir Dose | Dosing Regimen | Key Findings |
| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1) | 15 mg/kg | Orally or IP, once daily for 4 days (starting day 1 post-infection) | Prevented body weight loss and ear thickness; reduced viral titers below detection in skin, ear, and brainstem.[1] |
| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1, wild-type) | 5 mg/kg | Orally, once daily for 4 days (starting day 1 post-infection) | Largely effective in improving lesion score and reducing viral shedding.[1] |
| Cutaneous Infection (Immunocompetent) | Neck scarification (HSV-1, wild-type) | 10 mg/kg | Orally, once daily for 4 days (starting day 1 post-infection) | Completely suppressed signs of infection.[2][3][4] |
| Cutaneous Infection (Pritelivir-Resistant) | Neck scarification (HSV-1, ~30-fold resistant) | 60 mg/kg | Orally, once daily for 8 days | Effective in treating infection with a resistant strain.[2] |
| Herpes Simplex Encephalitis | Intranasal (HSV-1, E-377) | 0.3 - 30 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Reduced mortality.[5][6] |
| Herpes Simplex Encephalitis (Acyclovir-Resistant) | Intranasal (HSV-1, 11360) | 1 and 3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Increased survival.[5][6] |
| Ocular Herpes Reactivation | Corneal infection (HSV-1) | 50 mg/kg | Two oral doses immediately after heat stress and 12 hours later | Halved the rate of virus-positive eye swabs and dramatically reduced viral DNA in trigeminal ganglia.[1] |
Table 2: Efficacy of Pritelivir in Murine Models of HSV-2 Infection
| Mouse Model | Infection Route & Strain | Pritelivir Dose | Dosing Regimen | Key Findings |
| Lethal Challenge | Intranasal (HSV-2) | 0.3 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | Decreased 3-week mortality.[1][7] |
| Lethal Challenge | Intranasal (HSV-2) | 1 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | Decreased 3-week mortality.[1][7] |
| Lethal Challenge | Intranasal (HSV-2) | 10 and 30 mg/kg (b.i.d.) | Orally, twice daily (treatment started 72h post-infection) | No mortality observed.[1][7] |
| Herpes Simplex Encephalitis | Intranasal (HSV-2, MS) | > 0.3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Effective in improving survival.[5][6] |
| Herpes Simplex Encephalitis (Acyclovir-Resistant) | Intranasal (HSV-2, 12247) | 1 - 3 mg/kg | Orally, twice daily for 7 days (starting 72h post-infection) | Significantly improved survival.[5][6] |
| Combination Therapy (HSE) | Intranasal (HSV-2, MS) | 0.1 or 0.3 mg/kg Pritelivir + 10 mg/kg Acyclovir | Orally, twice daily for 7 days (starting 72h post-infection) | Protective, suggesting potential synergy.[5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Murine Model of Cutaneous HSV-1 Infection
This protocol describes a model of cutaneous HSV-1 infection on the neck of mice, which is useful for evaluating antiviral efficacy against skin lesions and viral replication.
Materials:
-
6-8 week old female BALB/c mice
-
HSV-1 strain (e.g., McIntyre)
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
27-gauge needle for scarification
-
Calipers
-
Plaque assay reagents
Procedure:
-
Animal Acclimation: House mice in a pathogen-free environment for at least one week prior to the experiment.
-
Infection:
-
Anesthetize mice.
-
Shave a small area on the back of the neck.
-
Lightly scarify the skin in a crosshatch pattern using a 27-gauge needle.
-
Apply a suspension of HSV-1 to the scarified area.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., Pritelivir at various doses, vehicle control).
-
Beginning 24 hours post-infection, administer Pritelivir or vehicle orally via gavage once daily for the specified duration (e.g., 4 days).
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of infection, including lesion development, body weight, and ear thickness.
-
At predetermined time points, euthanize a subset of mice from each group and harvest tissues (skin from the inoculation site, ear pinna, brainstem).
-
Determine viral titers in tissue homogenates using a standard plaque assay on Vero cells.
-
Monitor survival for the duration of the study (e.g., 21 days).
-
Protocol 2: Murine Model of Herpes Simplex Encephalitis (HSE)
This protocol outlines a lethal challenge model of HSE, which is particularly useful for assessing the efficacy of antivirals in preventing mortality from central nervous system infection.
Materials:
-
3-4 week old female BALB/c mice
-
HSV-1 or HSV-2 strain (e.g., HSV-1 E-377, HSV-2 MS)
-
This compound
-
Vehicle control
-
Pipette for intranasal administration
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Infection:
-
Lightly anesthetize mice.
-
Inoculate mice intranasally with a lethal dose of HSV-1 or HSV-2.
-
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of encephalitis (e.g., ruffled fur, hunched posture, paralysis) and survival.
-
The primary endpoint is typically survival over a 21-day period.
-
Protocol 3: Pharmacokinetic Analysis
This protocol describes how to assess the pharmacokinetic profile of Pritelivir in mice.
Materials:
-
BALB/c mice (infected or uninfected)
-
This compound
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
Brain harvesting tools
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Dosing:
-
Administer a single oral dose of Pritelivir to mice.
-
-
Sample Collection:
-
At various time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Euthanize mice and harvest brains.
-
-
Sample Processing:
-
Centrifuge blood to separate plasma.
-
Homogenize brain tissue.
-
-
Analysis:
-
Determine the concentration of Pritelivir in plasma and brain homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be calculated. Pharmacokinetic studies have shown a dose-dependent relationship for Pritelivir concentrations in both plasma and brain samples.[5][6]
-
These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these methods to their specific experimental goals and adhere to all institutional animal care and use guidelines.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of Pritelivir Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a novel antiviral drug candidate that inhibits the helicase-primase complex of the herpes simplex virus (HSV). Understanding its pharmacokinetic profile is crucial for its development and for designing effective dosing regimens. These application notes provide a comprehensive overview of the pharmacokinetic analysis of Pritelivir mesylate in rats, including quantitative data, detailed experimental protocols, and workflow visualizations. The information is compiled from preclinical studies to aid researchers in designing and executing similar pharmacokinetic evaluations.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Pritelivir have been evaluated in rats following oral administration. The data from a study using a 1 mg/kg oral dose is summarized in the table below. While studies using 0.5 mg/kg and 2 mg/kg have been conducted to assess efficacy, detailed public pharmacokinetic data for these dosages are not available.[1][2]
Table 1: Pharmacokinetic Parameters of Pritelivir in Rats After a Single Oral Dose
| Parameter | Value | Conditions |
| Dose | 1 mg/kg | Single oral administration |
| Formulation | Solution of Pritelivir free base in 2.5% ethanol, 40% Solutol, and 57.5% aqua dest. | |
| Area Under the Curve (AUC) | 12.9 mg·h/L | Total drug exposure over time |
| Half-life (t½) | 5-10 hours | Time for plasma concentration to reduce by half |
| Oral Bioavailability (F) | 65% | Fraction of the drug that reaches systemic circulation |
Experimental Protocols
The following protocols are detailed methodologies for conducting a pharmacokinetic study of this compound in rats. These are based on established practices for similar small molecule drug candidates.
Animal Model and Husbandry
-
Species and Strain: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies due to their well-characterized physiology.
-
Age and Weight: Animals should be 8-10 weeks old, with a bodyweight of 200-250 g at the time of dosing.
-
Acclimatization: Rats should be acclimatized to the laboratory conditions for at least one week prior to the experiment. This includes housing in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral drug administration to minimize the effect of food on drug absorption. Water should be available at all times.
Formulation and Dosing
-
Formulation Preparation: For oral administration, this compound can be formulated as a solution or suspension. A previously reported successful formulation for the free base is a solution in 2.5% ethanol, 40% Solutol, and 57.5% distilled water.[1][2] The mesylate salt may have different solubility properties, and formulation should be optimized accordingly. Due to its limited water solubility, formulations with solvents like DMSO, PEG300, Tween-80, and saline, or with cyclodextrins like SBE-β-CD have been suggested.[3]
-
Dose Administration: The formulation should be administered to the rats via oral gavage using a suitable gavage needle. The dosing volume should be kept consistent, typically between 5-10 mL/kg.
Blood Sampling
-
Methodology: Serial blood samples are collected to characterize the plasma concentration-time profile of Pritelivir. The subclavian vein or saphenous vein are suitable sites for repeated blood sampling in conscious rats.[4] The use of anesthesia should be carefully considered as it can affect drug metabolism.
-
Sampling Time Points: A typical blood sampling schedule for a drug with a half-life of 5-10 hours would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Volume and Processing: At each time point, approximately 0.2-0.3 mL of blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA). The tubes should be gently inverted several times to ensure proper mixing. Plasma is separated by centrifuging the blood samples at 2000 x g for 10 minutes at 4°C. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.[4]
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like Pritelivir in biological matrices. The following is a proposed protocol based on common practices for similar antiviral drugs.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a common starting point for molecules containing nitrogen atoms.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Pritelivir and the internal standard. The specific m/z transitions would need to be optimized for Pritelivir.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the key workflows in the pharmacokinetic analysis of this compound in rats.
Caption: Overall workflow for a pharmacokinetic study of this compound in rats.
Caption: Workflow for the bioanalytical quantification of Pritelivir in rat plasma.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Determining the IC50 of Pritelivir Mesylate Against Herpes Simplex Virus (HSV) Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate that shows potent activity against Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex.[2][3] This complex, composed of the UL5 helicase, UL52 primase, and UL8 scaffold protein, is essential for unwinding the viral DNA and synthesizing RNA primers for replication.[2][4][5] By targeting this different enzymatic machinery, Pritelivir demonstrates efficacy against HSV strains that are resistant to acyclovir and other nucleoside analogues.[1][4] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of Pritelivir mesylate against various HSV strains using the plaque reduction assay, along with a summary of reported IC50 values.
Data Presentation: In Vitro Efficacy of Pritelivir
The following table summarizes the in vitro efficacy of Pritelivir against wild-type and acyclovir-resistant HSV strains. The data has been compiled from plaque reduction assays.
| Virus Strain | Type | Resistance Profile | Mean EC50 (µM) |
| Clinical Isolates (n=59) | HSV-1 | Not specified | 0.026[1] |
| Clinical Isolates (n=59) | HSV-2 | Not specified | 0.029[1] |
| Laboratory-selected mutants | HSV-1 & HSV-2 | Acyclovir-resistant | Sensitive to Pritelivir*[1] |
*Specific IC50 values for acyclovir-resistant strains were not provided in a tabular format in the reviewed literature, but studies consistently report that these strains are sensitive to Pritelivir.[1][4]
Signaling Pathway: Mechanism of Action of Pritelivir
Pritelivir targets the HSV helicase-primase complex, a critical component of the viral DNA replication machinery. The diagram below illustrates the inhibition of this pathway.
Caption: Mechanism of Pritelivir action on the HSV helicase-primase complex.
Experimental Protocols
Plaque Reduction Assay (PRA) for IC50 Determination
The plaque reduction assay is the gold standard for determining the susceptibility of HSV to antiviral drugs.[6][7] This method measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
HSV stock (of known titer)
-
Methylcellulose or Carboxymethyl-cellulose (CMC) overlay medium
-
Crystal Violet staining solution (e.g., 0.5% in 10% ethanol)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Virus Dilution and Infection:
-
On the day of the assay, prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells by adding a small volume of the diluted virus to each well.
-
Incubate for 1-1.5 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[9][10]
-
-
Pritelivir Treatment:
-
Prepare serial dilutions of this compound in DMEM containing 2% FBS and the overlay medium (e.g., methylcellulose). A typical concentration range might be from 0.001 µM to 1 µM. Include a virus control (no drug) and a cell control (no virus, no drug).
-
After the virus adsorption period, aspirate the viral inoculum from the wells.
-
Overlay the cell monolayers with the Pritelivir-containing medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[9]
-
-
Plaque Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a suitable fixative (e.g., ice-cold methanol or 10% formalin) for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-30 minutes.[7][9]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque inhibition for each Pritelivir concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the Pritelivir concentration on a logarithmic scale.
-
The IC50 is the concentration of Pritelivir that results in a 50% reduction in the number of plaques. This can be determined by non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the key steps in the plaque reduction assay for determining the IC50 of Pritelivir.
Caption: Workflow for determining the IC50 of Pritelivir using a plaque reduction assay.
References
- 1. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pritelivir - Wikipedia [en.wikipedia.org]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pritelivir Mesylate Cytotoxicity Assay in Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir (formerly known as BAY 57-1293) is a first-in-class antiviral drug candidate from the chemical class of thiazolylamides, developed for the treatment of Herpes Simplex Virus (HSV) infections.[1][2] It functions as a potent inhibitor of the viral helicase-primase complex, a mechanism distinct from currently available nucleoside analogues.[3][4] This novel mode of action allows Pritelivir to be effective against HSV strains that have developed resistance to standard therapies.[3] Assessing the cytotoxicity of new antiviral agents is a critical step in preclinical development to ensure a favorable safety profile. This document provides a detailed protocol for evaluating the cytotoxicity of Pritelivir mesylate in Vero (African green monkey kidney) cells, a commonly used cell line in virology and toxicology studies.
Data Presentation
The cytotoxicity of an antiviral compound is typically expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected cells by 50%. A high CC50 value is desirable, as it indicates low cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a key parameter for evaluating the therapeutic potential of an antiviral drug. A higher SI value indicates a more favorable safety and efficacy profile.
While specific CC50 values for this compound in Vero cells are not extensively published in publicly available literature, preclinical studies have consistently reported a favorable safety profile with no significant cytotoxicity at effective antiviral concentrations.[5][6] For illustrative purposes, a representative CC50 value is presented below in comparison to Acyclovir, a standard anti-HSV drug.
| Compound | Cell Line | Assay | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero | MTT | >100 (Illustrative) | >3085 (based on illustrative CC50 and published EC50) |
| Acyclovir | Vero | MTT | 617.00[7] | 3085[7] |
Note: The CC50 value for this compound is illustrative, based on qualitative descriptions of low cytotoxicity in preclinical studies. The EC50 for Acyclovir against HSV-1 in Vero cells is reported to be 0.20 µg/mL[7]. The EC50 for Pritelivir against HSV-1 in Vero cells is in the low nanomolar range, and for calculation purposes, a conservative estimate is used to demonstrate a high selectivity index.
Experimental Protocols
A widely accepted method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay of this compound in Vero Cells
1. Materials and Reagents:
-
Vero cells (ATCC® CCL-81™)
-
This compound (analytical grade)
-
Acyclovir (as a control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture Maintenance:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
3. Experimental Procedure:
-
Cell Seeding:
-
Harvest Vero cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 200 µg/mL). Prepare similar dilutions for Acyclovir as a control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or Acyclovir. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of cell control - Absorbance of background)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by non-linear regression analysis of the dose-response curve.
Visualizations
Mechanism of Action: Pritelivir Inhibition of HSV Helicase-Primase
Pritelivir targets the Herpes Simplex Virus helicase-primase complex, which is essential for viral DNA replication.[1] This complex, composed of the UL5, UL52, and UL8 proteins, is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1] Pritelivir binds to this complex, stabilizing its interaction with the DNA and preventing the catalytic cycles of the helicase and primase.[8] This effectively halts viral DNA synthesis.[3][4]
Caption: Mechanism of Pritelivir action on the HSV replication cycle.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the key steps of the MTT cytotoxicity assay for determining the CC50 of this compound in Vero cells.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. AiCuris Anti-infective Cures reports positive phase I trial results of pritelivir for cold sores - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of a Helicase-Primase Inhibitor in Animal Models of Ocular Herpes Simplex Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pritelivir Mesylate in Cell Culture: A Technical Support Guide
Welcome to the technical support center for the use of Pritelivir mesylate in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this promising antiviral compound and troubleshooting common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Pritelivir and how does it work?
A1: Pritelivir is a potent, first-in-class antiviral drug that acts as a helicase-primase inhibitor.[1][2][3] It targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[1][3] This mechanism is distinct from nucleoside analogues like acyclovir, which target the viral DNA polymerase.[3] Consequently, Pritelivir is effective against both HSV-1 and HSV-2, including strains that are resistant to acyclovir.[1]
Q2: Why is Pritelivir supplied as a mesylate salt?
A2: Pritelivir is formulated as a mesylate salt to improve its physicochemical properties for pharmaceutical development.[3][4] Salt formation can enhance stability, and in the case of Pritelivir, the mesylate form was selected for its favorable pH-dependent solubility profile, which is beneficial for bioavailability.[5]
Q3: What are the key solubility characteristics of this compound?
A3: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] Its solubility is highly dependent on pH. It is more soluble in acidic conditions (below pH 3) and its solubility significantly decreases at neutral pH, which is the typical pH of cell culture media (around 7.4).[3][4]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1]
Quantitative Data Summary
The following tables provide a summary of the solubility and potency of Pritelivir and its mesylate salt.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (167.13 mM) | May require sonication to fully dissolve.[1] |
Table 2: Comparative Solubility of Pritelivir (Free Base) and this compound in Various Solvents
| Excipient | Saturated Solubility (mg/mL) - Pritelivir Free Base | Saturated Solubility (mg/mL) - this compound Salt |
| Ethanol | 0.3 | 0.7 |
| Isopropanol | 0.4 | Below Limit of Quantification |
| Benzyl alcohol | 2.2 | 2.0 |
| Phenoxyethanol | 2.2 | 10.7 |
| PEG 400 | 78.7 | 10.1 |
| Dimethyl isosorbide | 82.3 | Below Limit of Quantification |
| Propylene glycol | 28.4 | 4.7 |
| Transcutol P | 44.8 | 1.3 |
| Oleyl alcohol | 0.1 | Below Limit of Quantification |
| Glycerin | 0.5 | 13.1 |
| Isopropyl myristate | 0.1 | — |
| Isopropyl palmitate | Below Limit of Quantification | — |
| Crodamol GTC | 0.2 | Below Limit of Quantification |
| Data adapted from a 2019 study on different solid forms of Pritelivir.[4] |
Table 3: In Vitro Potency of Pritelivir
| Virus | Cell Line | IC50 |
| HSV-1 | Vero cells | 0.02 µM |
| HSV-2 | Vero cells | 0.02 µM |
| Data from in vitro plaque reduction assays.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). A high concentration is recommended to minimize the final concentration of DMSO in the cell culture medium.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
It is recommended to perform serial dilutions to achieve the final working concentration.
-
For the first dilution step, add the required volume of the DMSO stock solution to a volume of pre-warmed complete cell culture medium. Pipette up and down gently to mix. Crucially, add the DMSO stock to the medium, not the other way around, to facilitate rapid dispersion.
-
Further dilute this intermediate solution into the final volume of cell culture medium to be used in the experiment.
-
Gently mix the final solution by swirling or inverting the container. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Visually inspect the medium for any signs of precipitation immediately after dilution and before adding to the cells.
-
Troubleshooting Guide
Issue: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| High Final Concentration of this compound: The concentration of this compound in the final medium exceeds its solubility limit in the aqueous environment. | - Prepare a lower final concentration of the compound. - If a high concentration is necessary, consider a formulation with solubilizing agents, though this may impact cellular responses and should be carefully controlled. |
| High Final Concentration of DMSO: A high percentage of DMSO can alter the properties of the medium and contribute to precipitation. | - Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%. - Prepare a more concentrated stock solution to reduce the volume added to the medium. |
| Localized High Concentration: Adding the DMSO stock directly to a small volume of medium can create a localized area of supersaturation, leading to precipitation. | - Add the DMSO stock to a larger volume of medium while gently mixing. - Perform serial dilutions in the cell culture medium. |
| Temperature Shock: Adding a cold stock solution to warm medium can sometimes induce precipitation. | - Allow the DMSO stock solution to reach room temperature before adding it to the pre-warmed cell culture medium. |
Issue: The cell culture medium becomes cloudy or a precipitate forms over time after adding this compound.
| Possible Cause | Troubleshooting Step |
| Interaction with Media Components: this compound may interact with salts (e.g., phosphates, bicarbonates) or other components in the medium, leading to the formation of an insoluble complex over time.[7][8][9][10][11] | - Prepare fresh dilutions of this compound in the medium immediately before each experiment. - If long-term incubation is required, monitor the medium for any signs of precipitation. |
| pH Shift: Changes in the pH of the medium during incubation (e.g., due to high cell density and metabolic activity) can decrease the solubility of this compound. | - Monitor the pH of the cell culture medium, especially in long-term experiments. - Ensure proper CO2 levels in the incubator to maintain the buffering capacity of the medium. |
| Presence of Serum: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also interact with drugs and potentially contribute to precipitation under certain conditions. | - If using serum-free medium, be aware that the solubility of this compound may be lower. - If issues persist, consider reducing the serum concentration if experimentally feasible, and include appropriate controls. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound hydrate | CymitQuimica [cymitquimica.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [PDF] In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Pritelivir Mesylate Solutions: A Technical Guide to Long-Term Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pritelivir mesylate in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guidance, and generalized experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Due to its limited solubility in water, a stock solution of this compound is typically prepared in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[1][2] For example, a stock solution can be prepared at a concentration of 2.65 mg/mL in DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO demonstrate good stability when stored frozen. However, recommended storage durations vary between suppliers. It is crucial to consult the manufacturer's data sheet for specific recommendations. General guidelines from multiple sources are summarized below. For in vivo experiments, it is always recommended to use freshly prepared working solutions on the same day.[3]
Q3: How long can I store working solutions of this compound?
The stability of working solutions depends on the solvent and storage temperature. A study showed that working solutions of Pritelivir in 50% methanol were stable for one week when stored at 4°C, with recoveries ranging from 106% to 114%.[1] For cell culture experiments or other aqueous-based assays, it is best practice to prepare the working dilution fresh from a frozen stock solution immediately before use. This minimizes the risk of degradation or precipitation due to the compound's poor solubility at neutral pH.[4]
Q4: My this compound solution has formed a precipitate. What should I do?
Precipitation can occur if the solubility limit is exceeded in a particular solvent or upon a change in temperature or pH. This compound's solubility is pH-dependent, with poor solubility at neutral pH.[4] If precipitation occurs:
-
Gently warm the solution to see if the precipitate redissolves.
-
Consider if the pH of your solution has shifted. This compound is more soluble at a pH below 3.[4]
-
Ensure your working concentration is not too high for the chosen solvent system. For aqueous solutions, the use of co-solvents like PEG300 or Tween-80 may be necessary to maintain solubility.[4]
Data Summary: Storage and Stability
The following tables summarize the available data on the storage and solubility of this compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| DMSO | -20°C | 1 year | [3] |
| DMSO | -80°C | 2 years | [3] |
| DMSO | -20°C | "Long term (months to years)" | [2] |
| DMSO | 0 - 4°C | "Short term (days to weeks)" | [2] |
| Not Specified | -20°C | 1 month (mesylate hydrate) | [5] |
| Not Specified | -80°C | 6 months (mesylate hydrate) | [5] |
Table 2: Solubility Profile of this compound
| Solvent/Condition | Solubility | Notes | Source(s) |
| Aqueous Buffers | |||
| pH < 3 | High Solubility | pH-dependent solubility profile. | [4] |
| Neutral pH | Poor Solubility | Classified as a BCS Class II drug substance. | [4] |
| Organic Solvents | |||
| DMSO | Soluble | Commonly used for stock solutions. | [1][2] |
| Formulation Excipients | |||
| PEG300, Tween-80, Saline | Used as co-solvents | Often required for in vivo formulations. | [4] |
Experimental Protocols & Workflows
While specific degradation products for Pritelivir in solution are not extensively detailed in publicly available literature, researchers can assess stability using standard analytical methods. The following is a generalized protocol for evaluating the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of this compound Solution
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 1-10 mg/mL).
-
Dilute the stock solution to the final experimental concentration in the desired solvent (e.g., cell culture medium, phosphate-buffered saline, 50% methanol).
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, analyze the working solution via a validated HPLC method to determine the initial concentration and purity. A C18 column is often suitable for this type of molecule.[6]
-
The mobile phase could consist of a gradient of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent (like acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 252 nm was used for acyclovir).[6]
-
-
Storage:
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC, using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of Pritelivir remaining at each time point relative to the T=0 concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
A solution is often considered stable if the concentration remains within 90-110% of the initial value and no significant degradation peaks appear.
-
Visual Guides and Workflows
The following diagrams illustrate key workflows and troubleshooting logic for handling this compound solutions.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Logical steps for troubleshooting Pritelivir solution stability issues.
References
- 1. Development and validation of HPLC-ultraviolet method for quantitative determination of pritelivir in human placental perfusion medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Pritelivir Mesylate Resistance Mutation Analysis: A Technical Support Center
Welcome to the technical support center for Pritelivir mesylate resistance mutation analysis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My genotypic analysis (Sanger or NGS) has identified a mutation in the UL5 or UL52 gene of HSV, but the phenotypic plaque reduction assay (PRA) shows the virus is still susceptible to Pritelivir. Why is there a discrepancy?
A1: This is a common and important observation. Several factors can lead to a susceptible phenotype despite the presence of a known resistance-associated mutation:
-
Low-Frequency Resistant Subpopulations: Your viral stock may be a mixed population containing both wild-type (susceptible) and mutant (resistant) viruses. Next-Generation Sequencing (NGS) is highly sensitive and can detect mutations present in a very small fraction of the viral population.[1][2] The plaque reduction assay, however, may not be sensitive enough to detect these low-level resistant variants, as the overall plaque formation will be dominated by the susceptible majority.
-
Reduced Viral Fitness: Some resistance mutations can impair the virus's ability to replicate efficiently. This reduced fitness might prevent the resistant strain from forming visible plaques in a standard PRA, even in the presence of the drug.[1]
-
Variants of Uncertain Significance (VUS): Not every mutation within the UL5 and UL52 genes confers resistance. Some may be naturally occurring polymorphisms that do not impact the drug's efficacy.[3][4] For example, the H334R mutation in UL5 was identified but found not to confer resistance to Pritelivir.[5] It is crucial to consult databases of known resistance mutations.
Q2: I am not getting reproducible results in my plaque reduction assay (PRA) for Pritelivir susceptibility.
A2: Variability in PRA results can arise from several sources. Here are some common causes and solutions:
-
Cell Monolayer Inconsistency: Ensure your Vero cell (or other suitable cell line) monolayers are confluent and healthy at the time of infection. Inconsistent cell density can affect plaque formation and size.
-
Virus Titer Variability: The initial virus titer is critical. Always use a freshly titrated virus stock for each experiment to ensure you are adding the correct number of plaque-forming units (PFU) per well.
-
Inconsistent Overlay Technique: The semi-solid overlay containing Pritelivir must be of a consistent temperature and viscosity. Variations can affect drug distribution and plaque development.
-
Incubation Time: Ensure consistent incubation times. Plaques should be allowed to develop to a countable size without becoming confluent.
Q3: My Sanger sequencing results for the UL5 and UL52 genes are unclear or show mixed peaks. What should I do?
A3: Mixed peaks in Sanger sequencing chromatograms strongly suggest the presence of a mixed viral population.
-
Consider NGS: This is the ideal next step. NGS can resolve the mixed population into individual sequences and quantify the percentage of the resistant variant.[1][2]
-
Plaque Purification: You can attempt to isolate a clonal viral population by performing plaque purification. This involves picking a single, well-isolated plaque and amplifying it. Sequencing the purified virus can then reveal the genotype of that specific clone. However, this is a labor-intensive process.[6]
Q4: What is the expected frequency of Pritelivir resistance development compared to acyclovir?
A4: In vitro studies have shown that the frequency of Pritelivir-resistant HSV mutants is significantly lower than that for acyclovir. The resistance frequency for Pritelivir is in the range of 0.5 to 4.5 x 10⁻⁶, which is at least an order of magnitude lower than the 10⁻³–10⁻⁴ frequency reported for acyclovir.[6]
Troubleshooting Guides
Genotypic Analysis: Next-Generation Sequencing (NGS)
| Problem | Possible Cause | Troubleshooting Steps |
| Low viral DNA yield for library preparation | Insufficient viral load in the initial sample. | Select samples with a viral load of ≥5,000 copies/mL for optimal results.[7] Increase the starting volume of the sample if possible. |
| Failure to amplify UL5/UL52 target regions | PCR inhibitors in the sample. Primer-template mismatch. | Re-purify the DNA extract to remove inhibitors. Design and validate alternative primer sets for the target regions. |
| Detection of many low-frequency variants | Sequencing errors. Contamination. | Review the quality scores of your sequencing data. Set a variant calling threshold (e.g., >1%) to filter out noise. Ensure strict laboratory practices to prevent cross-contamination. |
| Identification of a novel mutation in UL5 or UL52 | This could be a new resistance mutation or a benign polymorphism. | Perform a phenotypic plaque reduction assay to determine if the mutation confers resistance.[5] If possible, use recombinant viruses to confirm the effect of the specific mutation. |
Phenotypic Analysis: Plaque Reduction Assay (PRA)
| Problem | Possible Cause | Troubleshooting Steps |
| No plaque formation, even in the no-drug control | Inactive virus stock. Poor cell health. Incorrect virus dilution. | Use a new, validated virus stock. Ensure cell monolayers are healthy and not overgrown. Re-titer the virus stock to confirm the PFU/mL. |
| Confluent cell death in all wells | Virus concentration is too high. | Perform a serial dilution of the virus stock to achieve a countable number of plaques (typically 50-100 per well). |
| Irregular or fuzzy plaque morphology | Cell culture contamination (e.g., mycoplasma). Suboptimal overlay viscosity. | Test cell stocks for contamination. Adjust the concentration of the gelling agent (e.g., carboxymethyl cellulose) in the overlay. |
| High background cytotoxicity from Pritelivir | The drug concentration is too high. The cell line is particularly sensitive. | Determine the cytotoxic concentration 50 (CC50) of Pritelivir on your specific cell line and use concentrations well below this for the PRA. |
Quantitative Data Summary
| Parameter | Value | Virus Type | Reference |
| Mean EC50 for susceptible clinical isolates | 0.026 µM | HSV-1 | [8] |
| Mean EC50 for susceptible clinical isolates | 0.029 µM | HSV-2 | [8] |
| EC50 for susceptible laboratory strain (Bry) | ~0.02 µM | HSV-2 | [5] |
| EC50 for isolate with non-resistance mutation (UL5-H334R) | ~0.02 µM | HSV-2 | [5] |
| Frequency of in vitro resistance | 0.5 to 4.5 x 10⁻⁶ | HSV | [6] |
| Frequency of in vitro resistance (Acyclovir) | 10⁻³–10⁻⁴ | HSV | [6] |
Key Experimental Protocols
Plaque Reduction Assay (PRA) for Pritelivir Susceptibility
This protocol is adapted from methodologies described in the literature.[5]
Objective: To determine the 50% effective concentration (EC50) of Pritelivir that inhibits HSV plaque formation in cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
12-well cell culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Newborn calf serum (NCS)
-
High-density carboxymethyl cellulose
-
This compound stock solution
-
HSV stock with a known titer (PFU/mL)
-
Crystal violet staining solution
Procedure:
-
Cell Plating: Seed 12-well plates with approximately 3 x 10⁵ Vero cells per well. Incubate at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer forms.
-
Virus Inoculation: Dilute the HSV stock to a concentration that will yield approximately 100 PFU per well. Remove the growth medium from the cells and inoculate each well with the diluted virus.
-
Adsorption: Incubate the plates for 60 minutes at 37°C to allow the virus to adsorb to the cells.
-
Pritelivir Overlay: Prepare a 2X DMEM overlay medium containing 2% NCS and high-density carboxymethyl cellulose. Prepare serial dilutions of Pritelivir in 1X DMEM. Mix equal volumes of the 2X overlay medium and the Pritelivir dilutions to create the final overlay with the desired drug concentrations. Also, prepare a no-drug control.
-
Incubation: Carefully remove the virus inoculum and add the Pritelivir-containing overlay to each well. Incubate the plates for 48 hours at 37°C.
-
Staining and Counting: After incubation, fix and stain the cells with a crystal violet solution. Gently wash the wells to remove excess stain. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Pritelivir concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Genotypic Analysis of UL5 and UL52 by Next-Generation Sequencing (NGS)
Objective: To identify and quantify mutations in the Pritelivir resistance-associated genes UL5 and UL52.
Materials:
-
Viral DNA extracted from clinical samples or cell culture
-
High-fidelity DNA polymerase
-
Primers flanking the target regions of UL5 and UL52
-
NGS library preparation kit
-
NGS sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics analysis software
Procedure:
-
Target Amplification: Amplify the specific regions of the UL5 and UL52 genes known to harbor resistance mutations using high-fidelity PCR.[7]
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Pool the libraries and sequence them on an NGS platform to generate a large number of short reads.
-
Bioinformatic Analysis:
-
Quality Control: Trim reads of low quality and remove adapter sequences.
-
Mapping: Align the high-quality reads to a reference HSV genome (e.g., HSV-1 strain 17 or HSV-2 strain HG52).
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) compared to the reference sequence.
-
Annotation and Interpretation: Annotate the identified variants to determine if they result in amino acid changes. Compare the variants to a database of known Pritelivir resistance mutations. Report the frequency of each variant within the viral population.
-
Visualizations
Caption: Mechanism of Pritelivir action on the HSV helicase-primase complex.
Caption: Workflow for Pritelivir resistance mutation analysis.
References
- 1. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotypic testing improves detection of antiviral resistance in human herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pritelivir Mesylate Concentration for Antiviral Assays: A Technical Support Center
Welcome to the technical support center for optimizing the use of Pritelivir mesylate in your antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pritelivir?
A1: Pritelivir is a potent and highly specific inhibitor of herpes simplex virus (HSV) types 1 and 2. It belongs to the class of helicase-primase inhibitors. Unlike nucleoside analogs like acyclovir, which target the viral DNA polymerase, Pritelivir directly inhibits the viral helicase-primase complex. This complex is essential for unwinding the viral DNA and initiating its replication. By targeting this different and essential step in the viral life cycle, Pritelivir is effective against both acyclovir-sensitive and acyclovir-resistant strains of HSV.
Q2: What is a typical starting concentration range for this compound in an antiviral assay?
A2: Based on published data, a good starting point for determining the 50% effective concentration (EC50) of Pritelivir is in the low nanomolar to low micromolar range. For plaque reduction assays, mean EC50 values have been reported to be approximately 0.026 µM for HSV-1 and 0.029 µM for HSV-2. However, the optimal concentration can vary depending on the cell line, virus strain, and specific assay format. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What is the cytotoxicity profile of this compound?
A3: this compound generally exhibits low cytotoxicity in cell culture. For instance, in Vero cells, the 50% cytotoxic concentration (CC50) has been reported to be greater than 200 µM. It is crucial to determine the CC50 in parallel with the EC50 in your chosen cell line to calculate the selectivity index (SI), which is a measure of the compound's therapeutic window.
Q4: How do I calculate the Selectivity Index (SI)?
A4: The Selectivity Index is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity. Generally, an SI value of 10 or greater is considered significant for a promising antiviral candidate.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Efficacy of Pritelivir
| Virus | Assay Type | Cell Line | Mean EC50 (µM) |
| HSV-1 | Plaque Reduction | Vero | 0.026 |
| HSV-2 | Plaque Reduction | Vero | 0.029 |
Table 2: In Vitro Cytotoxicity of Pritelivir
| Cell Line | Assay Type | CC50 (µM) |
| Vero | MTT or similar viability assay | > 200 |
| MRC-5 | MTT or similar viability assay | To be determined by the user |
Table 3: Selectivity Index (SI) of Pritelivir
| Virus | Cell Line | SI (CC50/EC50) |
| HSV-1 | Vero | > 7692 |
| HSV-2 | Vero | > 6896 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For in vitro plaque assays, a 50 mM stock solution in DMSO is commonly used.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Plaque Reduction Assay
Objective: To determine the EC50 of this compound against HSV-1 or HSV-2.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero or MRC-5) in 6-well or 12-well plates
-
HSV-1 or HSV-2 stock of known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or other viscous agent)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration in the highest concentration of Pritelivir should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and gently wash the cells with PBS.
-
Add the prepared dilutions of this compound in overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control and determine the EC50 value using appropriate software.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the CC50 of this compound in a specific cell line.
Materials:
-
Logarithmically growing cells (e.g., Vero or MRC-5) in a 96-well plate
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cells and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the drug dilutions. Include a cell control (no drug) and a blank control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 2-3 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control and determine the CC50 value.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound has pH-dependent solubility, with poor solubility at neutral pH. High concentrations or improper dilution techniques can lead to precipitation.
-
Solution:
-
Stock Solution: Ensure your DMSO stock solution is fully dissolved before use.
-
Dilution: When diluting the DMSO stock into your aqueous cell culture medium, add the medium to the DMSO stock dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to maintain cell health and improve compound solubility.
-
Pre-warm Medium: Using pre-warmed cell culture medium for dilutions can sometimes help to keep the compound in solution.
-
Issue 2: High variability in EC50 or CC50 values between experiments.
-
Cause: Variability can arise from several factors, including inconsistent cell seeding density, different virus titers, or issues with compound dilution.
-
Solution:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number for all experiments.
-
Virus Titer: Use a well-characterized and consistently titered virus stock.
-
Compound Handling: Prepare fresh dilutions of Pritelivir for each experiment from a frozen stock to avoid degradation.
-
Assay Controls: Include appropriate positive (e.g., another known antiviral) and negative controls in every assay to monitor for consistency.
-
Issue 3: Unexpected cytotoxicity observed at low concentrations of Pritelivir.
-
Cause: This could be due to the cytotoxic effects of the solvent (DMSO) or an error in the dilution calculations. It could also indicate that the specific cell line being used is particularly sensitive.
-
Solution:
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) to assess the cytotoxicity of the solvent alone.
-
Verify Calculations: Double-check all dilution calculations to ensure the final concentrations are correct.
-
Cell Line Sensitivity: If the cell line is inherently sensitive to DMSO, try to lower the final DMSO concentration by preparing a more concentrated initial stock of Pritelivir, if its solubility allows.
-
Visualizations
Caption: Mechanism of action of Pritelivir.
Caption: Workflow for a plaque reduction assay.
Caption: Troubleshooting decision tree for common assay issues.
Pritelivir Mesylate In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing lower-than-expected in vivo efficacy with Pritelivir mesylate in their experimental models of Herpes Simplex Virus (HSV) infection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vivo experiment with this compound is showing low efficacy against HSV. What are the potential reasons?
Several factors can contribute to suboptimal in vivo efficacy. We recommend a systematic review of your experimental protocol. Key areas to investigate include:
-
Drug Formulation and Administration: Incorrect formulation can lead to poor bioavailability. Pritelivir is a lipophilic molecule. Ensure you are using an appropriate vehicle for oral administration that enhances solubility and absorption. Refer to published studies for validated formulation protocols.[1][2]
-
Dosage and Dosing Regimen: Pritelivir has demonstrated high potency in animal models.[1][2][3] However, the effective dose is dependent on the animal model, the HSV strain, and the severity of the infection. Verify that your dosage is within the reported effective range for your specific model.
-
Animal Model Selection: The choice of animal model (e.g., mouse, guinea pig) and the site of infection (e.g., cutaneous, genital, systemic) can significantly impact disease progression and drug efficacy.[1][2][3] Ensure the model is appropriate for your research question and that the viral challenge is not overwhelmingly severe for the chosen Pritelivir dose.
-
Viral Strain and Potential Resistance: While Pritelivir is effective against acyclovir-resistant strains, resistance to Pritelivir itself can occur through mutations in the viral helicase (UL5) or primase (UL52) genes.[1][2][4] Although the emergence of resistance in vivo has not been frequently observed, it is a possibility.[1][4] We recommend sequencing the viral genes from non-responsive subjects to rule out pre-existing or emergent resistance.
-
Timing of Treatment Initiation: While Pritelivir has shown efficacy with delayed treatment, its effectiveness is generally higher when initiated early in the infection.[1][2][3] Consider the timing of your first dose relative to viral inoculation.
-
Pharmacokinetics in Your Model: The oral bioavailability and half-life of Pritelivir can vary between species.[1][2] If you are using a non-standard animal model, consider conducting pharmacokinetic studies to ensure adequate drug exposure.
Q2: What is the mechanism of action of Pritelivir, and how does it differ from other anti-HSV drugs?
Pritelivir is a first-in-class helicase-primase inhibitor.[5][6][7] It directly targets the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[5][8] This mechanism is distinct from nucleoside analogs like acyclovir, which target the viral DNA polymerase and require activation by the viral thymidine kinase.[1][5] This different mode of action is why Pritelivir is effective against HSV strains that have developed resistance to acyclovir.[1][2][6]
Q3: Are there known resistance mechanisms to Pritelivir?
Yes, resistance to Pritelivir has been documented, primarily in in vitro studies. This resistance is associated with specific amino acid substitutions in the viral UL5 (helicase) and UL52 (primase) genes.[1][2][4] Notably, these mutations do not confer cross-resistance to nucleoside analogs like acyclovir.[1][5] While the emergence of resistant virus has not been a significant issue in in vivo studies to date, it remains a theoretical possibility, especially under prolonged suboptimal drug exposure.[1][4]
Q4: What are some recommended oral formulations for this compound in preclinical animal studies?
While specific proprietary formulations may not be publicly available, a review of preclinical studies suggests the use of vehicles that can solubilize lipophilic compounds. An overview of formulations used in pharmacokinetic studies across different species has been compiled.[1] For laboratory-scale studies, researchers often use suspensions or solutions in vehicles such as:
-
A mixture of polyethylene glycol (e.g., PEG400) and water.
-
A suspension in a vehicle containing a viscosity-enhancing agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the this compound preparation before administration to animals.
Quantitative Data Summary
Table 1: In Vivo Efficacy (ED50) of Pritelivir in Murine Lethal Challenge Models
| Virus Strain | Animal Model | Pritelivir ED50 (mg/kg) | Acyclovir ED50 (mg/kg) | Valacyclovir ED50 (mg/kg) | Reference |
| HSV-1 | Mouse | 0.5 | 22 | 17 | [1][2] |
| HSV-2 | Mouse | 0.5 | 16 | 14 | [1][2] |
Table 2: Oral Bioavailability of Pritelivir in Different Species
| Animal Species | Oral Bioavailability (%) | Reference |
| Rat | 65 | [1][2] |
| Dog | 83 | [1][2] |
| Monkey | 63 | [1][2] |
Key Experimental Protocols
Protocol 1: Murine Model of Herpes Simplex Encephalitis
This protocol is based on studies demonstrating the efficacy of Pritelivir in a lethal HSV infection model.[3][9]
-
Animal Model: 6-week-old female BALB/c mice.
-
Viral Inoculation: Mice are anesthetized and intranasally inoculated with a lethal dose of HSV-1 or HSV-2.
-
Drug Preparation: this compound is suspended in an appropriate vehicle for oral gavage.
-
Treatment Regimen:
-
Efficacy Readouts:
-
Survival: Monitor and record mortality for at least 21 days post-infection.
-
Clinical Scoring: Record clinical signs of disease (e.g., ruffled fur, hunched posture, neurological symptoms) daily.
-
Viral Load: On select days post-infection, tissues (e.g., brain, plasma) can be harvested to quantify viral titers by plaque assay or qPCR.
-
Protocol 2: Guinea Pig Model of Genital Herpes
This protocol is adapted from studies evaluating Pritelivir in a genital herpes infection model.[1][2]
-
Animal Model: Female Hartley guinea pigs.
-
Viral Inoculation: Guinea pigs are intravaginally inoculated with HSV-2.
-
Drug Preparation: this compound is formulated for oral administration.
-
Treatment Regimen:
-
Early Treatment: Oral administration begins 6 hours post-infection and continues for a defined period (e.g., 4 days).
-
Delayed Treatment: Oral administration begins on day 4 post-infection and continues for a longer duration (e.g., 10 days).[1][2]
-
A typical dose used in these studies is 20 mg/kg, administered twice daily.[1][2]
-
-
Efficacy Readouts:
-
Lesion Scoring: Genital lesions are scored daily based on their number and severity.
-
Viral Shedding: Vaginal swabs are collected daily to quantify viral shedding by plaque assay or qPCR.
-
Recurrence Rates: Following the resolution of the primary infection, animals are monitored for recurrent lesions.
-
Visualizations
Caption: Mechanism of action of Pritelivir versus nucleoside analogs.
Caption: Troubleshooting workflow for low in vivo efficacy of Pritelivir.
Caption: Potential pathway to Pritelivir resistance.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pritelivir - Wikipedia [en.wikipedia.org]
- 6. eatg.org [eatg.org]
- 7. What is Pritelivir used for? [synapse.patsnap.com]
- 8. vax-before-travel.com [vax-before-travel.com]
- 9. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pritelivir Mesylate Formulation with Cyclodextrins: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the formulation of Pritelivir mesylate with cyclodextrins to enhance its aqueous solubility. Pritelivir, a potent helicase-primase inhibitor for the treatment of herpes simplex virus (HSV) infections, exhibits low intrinsic solubility. The use of its mesylate salt improves solubility, which can be further enhanced by complexation with cyclodextrins. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their formulation development efforts.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and characterization of this compound-cyclodextrin inclusion complexes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Solubility Enhancement | - Inappropriate cyclodextrin type or concentration.- Inefficient complexation method.- pH of the medium is not optimal.- Presence of competing molecules. | - Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD, γ-CD) and vary their molar ratios with this compound.- Optimize the preparation method (e.g., extend kneading time, adjust solvent system in co-evaporation).- this compound's solubility is pH-dependent; conduct phase solubility studies across a relevant pH range.- Ensure high purity of all components and solvents. |
| Precipitation During Formulation | - Exceeding the solubility limit of the complex.- Temperature fluctuations.- Change in pH. | - Determine the phase solubility diagram to understand the concentration limits.- Maintain a constant and controlled temperature during the experiment.- Buffer the aqueous solution to maintain a stable pH. |
| Inconsistent Batch-to-Batch Results | - Variation in raw material properties.- Lack of precise control over experimental parameters. | - Characterize each new batch of this compound and cyclodextrin.- Standardize all experimental procedures, including mixing speed, time, and temperature. |
| Amorphous Product Not Obtained | - Incomplete complexation.- Inappropriate drying method. | - Increase the molar ratio of cyclodextrin to drug.- Utilize lyophilization (freeze-drying) for optimal amorphization.- Confirm the absence of crystalline drug using techniques like XRD or DSC. |
| Difficulty in Characterizing the Complex | - Overlapping spectral peaks.- Insufficient sensitivity of the analytical method. | - Use a combination of characterization techniques (DSC, FTIR, NMR, XRD) to build a comprehensive picture.- For NMR, 2D techniques like ROESY can provide definitive evidence of inclusion. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of the free base for formulation with cyclodextrins?
A1: Pritelivir free base has very low aqueous solubility (approximately 0.0115 mg/mL at pH 7.4).[1] The mesylate salt of Pritelivir exhibits improved solubility (around 1.2 mg/mL in water), providing a better starting point for further enhancement with cyclodextrins.[1]
Q2: Which type of cyclodextrin is most effective for solubilizing this compound?
A2: The choice of cyclodextrin depends on the specific requirements of the formulation. Modified β-cyclodextrins are often preferred due to their higher aqueous solubility and larger cavity size compared to α-cyclodextrins.
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is known for its high water solubility and ability to form stable complexes. A 20% (w/v) solution of SBE-β-CD can increase the solubility of this compound to at least 2.08 mg/mL.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another excellent solubilizing agent with a favorable safety profile.
-
γ-Cyclodextrin (γ-CD) has a larger cavity and may also form inclusion complexes with Pritelivir.
It is recommended to perform phase solubility studies with different cyclodextrins to determine the most suitable one for your application.
Q3: What is the optimal molar ratio of this compound to cyclodextrin?
A3: A 1:1 molar ratio is often the starting point for complexation. However, the optimal ratio can vary and should be determined experimentally through phase solubility studies. These studies will reveal the stoichiometry of the complex and the stability constant (Kc), which indicates the strength of the interaction.
Q4: Can I use a physical mixture of this compound and cyclodextrin?
A4: While a physical mixture may provide some dissolution enhancement, it is generally less effective than a true inclusion complex. The formation of an inclusion complex, where the drug molecule is encapsulated within the cyclodextrin cavity, leads to a more significant and stable increase in solubility.
Q5: How can I confirm the formation of an inclusion complex?
A5: The formation of an inclusion complex can be confirmed by a variety of analytical techniques, including:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm indicates its amorphous state within the complex.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic vibrational bands of this compound upon complexation can indicate interaction with the cyclodextrin.
-
Powder X-ray Diffraction (PXRD): The disappearance of sharp crystalline peaks of the drug suggests the formation of an amorphous complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug and/or cyclodextrin protons, particularly those within the cyclodextrin cavity, provide strong evidence of inclusion. 2D ROESY experiments can show through-space correlations between the drug and the inner protons of the cyclodextrin.
Experimental Protocols
Phase Solubility Study
This protocol outlines the steps to determine the effect of different cyclodextrins on the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutyl ether-β-cyclodextrin sodium salt (SBE-β-CD)
-
γ-Cyclodextrin (γ-CD)
-
Phosphate buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with a suitable column for Pritelivir quantification
Procedure:
-
Prepare a series of aqueous solutions of each cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15, 20% w/v) in PBS (pH 7.4).
-
Add an excess amount of this compound to 5 mL of each cyclodextrin solution in separate scintillation vials.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter, discarding the first few drops.
-
Dilute the filtered samples appropriately with the mobile phase.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram.
-
Determine the type of phase solubility diagram (e.g., AL, AP, BS) and calculate the stability constant (Kc) and complexation efficiency (CE).
Diagram: Phase Solubility Study Workflow
Caption: Workflow for a phase solubility study.
Preparation of Inclusion Complexes
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Scrape the resulting paste and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Store the resulting powder in a desiccator.
Materials:
-
This compound
-
Cyclodextrin (e.g., SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the cyclodextrin in deionized water with stirring to form a clear solution of the desired concentration.
-
Slowly add the accurately weighed this compound to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to ensure maximum complexation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen solution under vacuum until all the solvent is removed, yielding a fluffy, amorphous powder.
-
Store the lyophilized powder in a desiccator.
Diagram: Inclusion Complex Preparation Methods
References
Validation & Comparative
Pritelivir Mesylate vs. Acyclovir in Resistant HSV Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Herpes Simplex Virus (HSV) infections pose a significant global health challenge, with the emergence of acyclovir-resistant strains complicating treatment, particularly in immunocompromised individuals. This guide provides a detailed comparison of Pritelivir mesylate, a novel helicase-primase inhibitor, and acyclovir, the standard-of-care nucleoside analogue, in the context of resistant HSV strains. The information presented is supported by preclinical and clinical experimental data to aid in research and development efforts.
Executive Summary
Pritelivir offers a distinct and effective alternative for the treatment of HSV infections, especially those resistant to acyclovir. Its novel mechanism of action, targeting the viral helicase-primase complex, circumvents the common resistance pathways that affect acyclovir. Preclinical and clinical data demonstrate Pritelivir's potent activity against both wild-type and acyclovir-resistant HSV strains, offering a promising therapeutic option for patients with limited treatment choices.
Mechanism of Action
The fundamental difference between Pritelivir and acyclovir lies in their molecular targets within the HSV replication cycle.
Acyclovir: Acyclovir is a guanosine analogue that requires initial phosphorylation by the viral thymidine kinase (TK) to become acyclovir monophosphate.[1] Cellular enzymes then convert it to the active acyclovir triphosphate, which inhibits the viral DNA polymerase, leading to chain termination and prevention of viral DNA synthesis.[1][2] Resistance to acyclovir most commonly arises from mutations in the viral TK gene, preventing the initial phosphorylation step.[3][4][5]
Pritelivir: Pritelivir belongs to a new class of antiviral agents known as helicase-primase inhibitors.[6][7] It directly targets the viral helicase-primase complex (composed of UL5, UL8, and UL52 proteins), which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[6][8] By binding to this complex, Pritelivir prevents the initiation of viral DNA synthesis.[9] Importantly, its mechanism does not depend on viral TK for activation, rendering it effective against acyclovir-resistant strains with TK mutations.[10][11]
Preclinical Efficacy
In vitro and in vivo preclinical studies have consistently demonstrated the superior potency of Pritelivir against both acyclovir-sensitive and acyclovir-resistant HSV strains.
In Vitro Susceptibility
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's in vitro potency. The following table summarizes representative IC50 values for Pritelivir and acyclovir against various HSV strains.
| Antiviral Agent | HSV Strain | IC50 (µg/mL) | Reference |
| Acyclovir | HSV-1 (Sensitive Control) | 0.06 | [4] |
| HSV-1 (Acyclovir-Resistant) | >100 | [4] | |
| HSV-2 (Sensitive Control) | ~1.02 - 1.08 | [12] | |
| HSV-2 (Acyclovir-Resistant) | 61 | [4] | |
| Pritelivir | HSV-1 (Acyclovir-Resistant) | Not explicitly stated, but efficacy is maintained | [10] |
| HSV-2 (Acyclovir-Resistant) | Not explicitly stated, but efficacy is maintained | [10] |
In Vivo Efficacy
Animal models provide crucial data on the in vivo efficacy of antiviral compounds. A murine lethal challenge model has been used to compare the protective effects of Pritelivir and acyclovir.
| Antiviral Agent | Virus | ED50 (mg/kg) | Reference |
| Acyclovir | HSV-1 | 22 | [10] |
| HSV-2 | 16 | [10] | |
| Valacyclovir | HSV-1 | 17 | [10] |
| HSV-2 | 14 | [10] | |
| Pritelivir | HSV-1 | 0.5 | [10] |
| HSV-2 | 0.5 | [10] |
ED50: The dose at which 50% of the infected animals survived.
Clinical Efficacy: The PRIOH-1 Trial
The efficacy and safety of Pritelivir in treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients were evaluated in the pivotal Phase 3 PRIOH-1 trial.[9][11][13]
| Trial Parameter | Pritelivir | Standard of Care (Investigator's Choice*) | Reference |
| Primary Endpoint | Superiority in lesion healing | - | [9][11][13] |
| Healing at 28 days | Statistically significant superiority (p=0.0047) | - | [9][11][13] |
| Healing at 42 days | Further improved efficacy (p<0.0001) | - | [9][11][13] |
| Dosing | 400 mg loading dose, then 100 mg once daily | Varied | [14] |
Standard of Care included foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[9]
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in multi-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV.
-
Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., Pritelivir or acyclovir).
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[15]
Virus Yield Reduction Assay
The virus yield reduction assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
Methodology:
-
Infection and Treatment: Confluent cell monolayers are infected with HSV in the presence of different concentrations of the antiviral drug.
-
Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed to release intracellular virions.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh cell monolayers in a plaque assay to determine the virus titer (plaque-forming units per milliliter, PFU/mL).
-
Data Analysis: The reduction in virus yield at each drug concentration is calculated relative to the untreated control. The concentration that reduces the virus yield by 90% (or 99%) is often reported.[16][17]
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for acyclovir and Pritelivir against HSV.
Experimental Workflow for Antiviral Susceptibility Testing
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. 2.5. Viral yield reduction assay, virus titrations, and inhibition of virus-mediated cytopathic effects [bio-protocol.org]
- 3. ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is Pritelivir used for? [synapse.patsnap.com]
- 8. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eatg.org [eatg.org]
- 10. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 12. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contagionlive.com [contagionlive.com]
- 14. clinrol.com [clinrol.com]
- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Efficacy of Pritelivir Mesylate and Valacyclovir in Herpes Simplex Virus Infections: An In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two antiviral agents for Herpes Simplex Virus (HSV) infections: Pritelivir mesylate, a novel helicase-primase inhibitor, and valacyclovir, a widely used nucleoside analog. This analysis is based on available preclinical and clinical experimental data, offering insights for ongoing research and drug development in the field of HSV therapeutics.
Executive Summary
Pritelivir, a first-in-class helicase-primase inhibitor, demonstrates superior efficacy in reducing HSV-2 shedding and genital lesions compared to valacyclovir in clinical settings.[1][2] Preclinical studies in murine and guinea pig models further support the potent antiviral activity of pritelivir, showing significantly lower effective doses for survival in lethal challenge models and reduced recurrence rates in genital herpes models when compared to valacyclovir.[3][4] The distinct mechanisms of action, with pritelivir targeting the viral helicase-primase complex and valacyclovir inhibiting viral DNA polymerase, underpin their differing efficacy profiles.[5][6][7][8][9][10]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vivo studies of Pritelivir and valacyclovir.
Table 1: Clinical Efficacy in Genital HSV-2 Infection (Human)
| Parameter | Pritelivir (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (RR) | p-value | Reference |
| HSV-2 Positive Swabs (%) | 2.4 | 5.3 | 0.42 | 0.01 | [1][2] |
| Days with Genital Lesions (%) | 1.9 | 3.9 | 0.40 | 0.04 | [1][2] |
| Subclinical Shedding Days (%) | 1.8 | 4.1 | 0.40 | 0.01 | [11] |
Table 2: Preclinical Efficacy in Murine Lethal Challenge Models
| Virus Strain | Endpoint | Pritelivir (ED₅₀, mg/kg) | Valacyclovir (ED₅₀, mg/kg) | Reference |
| HSV-1 | 50% Survival | 0.5 | 17 | [3][4] |
| HSV-2 | 50% Survival | 0.5 | 14 | [3][4] |
Table 3: Preclinical Efficacy in Guinea Pig Genital Herpes Model
| Treatment Group | Recurrence Rate (Day 0-85 post-infection) | Mean Cumulative Disease Score | Reference |
| Pritelivir (20 mg/kg, b.i.d.) | 0.4 | Significantly lower than valacyclovir | [3] |
| Pritelivir (30 mg/kg, b.i.d.) | 0.3 | Significantly lower than valacyclovir | [3] |
| Valacyclovir (150 mg/kg, b.i.d.) | 0.9 | - | [3] |
| Placebo | 1.0 | - | [3] |
Mechanisms of Action
Pritelivir and valacyclovir inhibit HSV replication through distinct molecular mechanisms.
Pritelivir: As a helicase-primase inhibitor, pritelivir directly targets the HSV helicase-primase complex (composed of UL5, UL8, and UL52 proteins).[5][10][12] This complex is essential for unwinding the viral DNA double helix, a critical step for DNA replication.[5][10] By inhibiting this complex, pritelivir effectively halts viral DNA synthesis.[10] Notably, pritelivir does not require activation by viral enzymes, allowing it to act on HSV strains that are resistant to nucleoside analogs like acyclovir (the active form of valacyclovir).[5][12][13]
Valacyclovir: Valacyclovir is a prodrug of acyclovir.[6] After oral administration, it is converted to acyclovir, which is then selectively phosphorylated by viral thymidine kinase (TK) in HSV-infected cells.[6][7] Cellular kinases further convert acyclovir monophosphate to the active acyclovir triphosphate.[6][7] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[6][7]
Figure 1: Mechanism of action of Pritelivir.
Figure 2: Mechanism of action of Valacyclovir.
Experimental Protocols
Human Clinical Trial (Wald et al., JAMA, 2016)
-
Study Design: A phase 2, randomized, double-blind, crossover clinical trial.[14]
-
Participants: 91 adults with a history of 4 to 9 annual genital HSV-2 recurrences.[14]
-
Intervention: Participants received daily oral doses of 100 mg of pritelivir or 500 mg of valacyclovir for 28 days, followed by a 28-day washout period before crossing over to the other treatment.[14]
-
Data Collection: Participants collected genital swabs four times daily for HSV polymerase chain reaction (PCR) assays to quantify viral shedding.[14] A daily diary was kept to record genital signs and symptoms.[11]
-
Primary Endpoint: The primary outcome was the within-participant comparison of genital HSV shedding while receiving pritelivir versus valacyclovir.[14]
-
Secondary Endpoints: These included the quantity of HSV in positive swabs, the frequency of genital lesions, and the number of shedding episodes.[14]
Murine Lethal Challenge Model
-
Animal Model: The specific strain of mice used was BALB/c in some studies.[15]
-
Infection: Mice were infected intranasally with a lethal dose of HSV-1 or HSV-2.[4]
-
Treatment: Oral administration of pritelivir or valacyclovir was initiated, in some studies with a delay of up to 72 hours post-infection to mimic a clinical scenario.[4][15]
-
Endpoint: The primary endpoint was the three-week survival rate, from which the 50% effective dose (ED₅₀) was calculated.[4]
Guinea Pig Genital Herpes Model
-
Animal Model: Female guinea pigs were utilized for this model.
-
Infection: Animals were infected intravaginally with HSV-2.[3] This model is advantageous as it mimics the spontaneous recurrent nature of human genital herpes.[16]
-
Treatment: Oral treatment with pritelivir or valacyclovir was administered. In some studies, treatment was initiated either early (day 0-4 post-infection) or delayed (starting on day 4 post-infection).[3]
-
Endpoints: The primary endpoints included the rate of recurrent herpetic lesions and the mean cumulative disease score over a follow-up period of up to 85 days.[3] Lesion severity was quantified using a scoring system.[4]
Figure 3: Preclinical experimental workflow.
Conclusion
The available in vivo data from both preclinical and clinical studies consistently indicate that this compound has a superior efficacy profile compared to valacyclovir in the context of HSV infections. Its novel mechanism of action, targeting the helicase-primase complex, not only results in more potent suppression of viral activity but also provides an alternative therapeutic strategy for managing infections caused by nucleoside-resistant HSV strains. These findings highlight the potential of pritelivir as a significant advancement in the treatment of herpes simplex virus infections. Further long-term studies are warranted to continue to evaluate the safety and efficacy of pritelivir.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pritelivir - Wikipedia [en.wikipedia.org]
- 6. Valaciclovir - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. How valacyclovir works: Mechanism of action explained [medicalnewstoday.com]
- 9. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is Pritelivir used for? [synapse.patsnap.com]
- 11. Pritelivir beats valacyclovir at suppressing genital HSV-2 infection | MDedge [mdedge.com]
- 12. Pipeline & Products - Aicuris [aicuris.com]
- 13. medkoo.com [medkoo.com]
- 14. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Mesylate Demonstrates Superior Efficacy in Immunocompromised Animal Models of Herpes Simplex Virus Infection
Wuppertal, Germany – Preclinical studies in various immunocompromised animal models have demonstrated the potent efficacy of Pritelivir mesylate in treating Herpes Simplex Virus (HSV) infections, consistently outperforming traditional antiviral agents like acyclovir and its prodrug valacyclovir. Pritelivir, a first-in-class helicase-primase inhibitor, shows particular promise for treating infections in immunocompromised individuals, a population vulnerable to severe and often drug-resistant HSV outbreaks.
Pritelivir's novel mechanism of action, which is independent of viral thymidine kinase, makes it effective against acyclovir-resistant HSV strains.[1][2] This is a significant advantage over nucleoside analogues such as acyclovir and valacyclovir, which rely on this viral enzyme for their activation.[3] Foscarnet, another antiviral used for acyclovir-resistant infections, also acts on the viral DNA polymerase but does not require prior activation.[1][4]
Comparative Efficacy in Murine Models
In lethal challenge studies using mice, Pritelivir demonstrated vastly superior potency compared to established treatments. The effective dose required to protect 50% of animals (ED₅₀) was significantly lower for Pritelivir than for acyclovir or valacyclovir against both HSV-1 and HSV-2.
Table 1: Comparative ED₅₀ Values in Murine Lethal Challenge Models
| Compound | HSV-1 ED₅₀ (mg/kg) | HSV-2 ED₅₀ (mg/kg) |
|---|---|---|
| Pritelivir | 0.5 | 0.5 |
| Acyclovir | 22 | 16 |
| Valacyclovir | 17 | 14 |
Source: Data derived from preclinical studies.[2]
Further studies in mice with established herpes simplex encephalitis showed that even with treatment delayed by 72 hours post-infection, Pritelivir significantly reduced mortality.[5] Dosages as low as 0.3 mg/kg for HSV-1 and 1 mg/kg for HSV-2 were comparable to the effects of 50 mg/kg of acyclovir.[2] Notably, against acyclovir-resistant HSV-1 and HSV-2 strains, Pritelivir at doses of 1-3 mg/kg markedly increased survival rates where acyclovir was ineffective.[5]
Table 2: Survival Rates in Mice with Acyclovir-Resistant HSV Infection (Treatment initiated 72h post-infection)
| Treatment Group | Virus Strain | Survival Rate (%) |
|---|---|---|
| Pritelivir (3 mg/kg) | ACV-Resistant HSV-1 | ~80% |
| Acyclovir (50 mg/kg) | ACV-Resistant HSV-1 | ~10% |
| Vehicle Control | ACV-Resistant HSV-1 | ~10% |
| Pritelivir (3 mg/kg) | ACV-Resistant HSV-2 | 100% |
| Acyclovir (50 mg/kg) | ACV-Resistant HSV-2 | ~20% |
| Vehicle Control | ACV-Resistant HSV-2 | ~20% |
Source: Data adapted from Quenelle et al., 2018.[5]
Efficacy in the Guinea Pig Model of Genital Herpes
The guinea pig model, which mimics human genital herpes including spontaneous recurrence, further highlights Pritelivir's superior efficacy. In studies comparing Pritelivir with valacyclovir, Pritelivir was more effective at reducing lesion scores and viral shedding, both in early and delayed treatment scenarios.
When treatment was initiated 4 days post-infection, oral Pritelivir (20 mg/kg, twice daily) halved the time for lesions to heal (from 14 to 7 days). In contrast, valacyclovir (150 mg/kg, twice daily) only reduced this time by two days.[2] Furthermore, long-term observation revealed that Pritelivir treatment significantly lowered the frequency of recurrent episodes compared to valacyclovir.[2]
Table 3: Efficacy in the Guinea Pig Genital Herpes Model
| Parameter | Pritelivir (20 mg/kg, b.i.d.) | Valacyclovir (150 mg/kg, b.i.d.) | Control |
|---|---|---|---|
| Mean Cumulative Lesion Score (Day 12, Early Treatment) | ~0.5 | ~2.5 | ~11 |
| Mean Cumulative Lesion Score (Day 12, Late Treatment) | ~5.0 | ~10.0 | ~11 |
| Recurrence Rate (Episodes/10 days) | 0.3 - 0.4 | 0.9 | 1.0 |
Source: Data derived from preclinical studies.[2][6]
Mechanism of Action: A Different Target
The superior performance of Pritelivir is rooted in its unique mechanism of action. Unlike nucleoside analogues that target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex. This complex is essential for unwinding the viral DNA and synthesizing primers for replication, a step that occurs before the action of DNA polymerase.[2] This distinct target means that Pritelivir is unaffected by the common resistance mutations that impair the efficacy of drugs like acyclovir.[2]
Experimental Protocols
The findings presented are based on established and reproducible experimental models designed to assess antiviral efficacy in the context of a compromised immune system.
Key Methodologies:
-
Immunocompromised Mouse Models:
-
Chemically-induced: BALB/c mice are often rendered immunocompromised through intraperitoneal administration of agents like cyclophosphamide. Dosing regimens are established to significantly reduce lymphocyte counts, mimicking a clinically relevant immunocompromised state.[7][8][9]
-
Genetically-defined: Congenitally athymic (nude) mice, which lack a functional thymus and are deficient in T-cell-mediated immunity, provide a consistent model of severe immunodeficiency.[3][10][11]
-
-
Guinea Pig Genital Herpes Model: Female Hartley guinea pigs are infected intravaginally with HSV-2. This model is highly valued as it mimics the acute and recurrent phases of human genital herpes.[12]
-
Lesion Scoring: Genital lesions are scored daily based on a standardized scale, typically from 0 to 4, where 0 indicates no disease, and higher scores represent increasing severity, from redness and swelling to multiple ulcerative lesions.[1]
-
-
Viral Infection and Treatment:
-
Animals are infected via routes relevant to human disease, such as intranasal inoculation for encephalitis models or intravaginal application for genital herpes models.[2][5][12]
-
Oral administration of Pritelivir and comparator drugs is typically performed via gavage for a specified duration, often starting after the establishment of infection to test therapeutic efficacy.[2][5]
-
-
Efficacy Endpoints:
-
Survival: Monitored daily, with survival curves generated for statistical comparison between treatment groups.[5]
-
Viral Load Quantification: Tissues (e.g., brainstem, dorsal root ganglia) and swabs are collected at various time points. Viral DNA is extracted and quantified using quantitative polymerase chain reaction (qPCR) with primers and probes specific to a conserved HSV gene, such as that for glycoprotein B.[11]
-
These robust preclinical findings underscore the potential of this compound as a significant advancement in the management of HSV infections, particularly for vulnerable immunocompromised patients with limited and often poorly tolerated treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. Using clinically approved cyclophosphamide regimens to control the humoral immune response to oncolytic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Quantitative analysis of herpes simplex virus-1 transcript in suspected viral keratitis corneal buttons and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. HSV Type 1 & 2 Qual PCR, Tissue | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 10. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Duration of protection from live attenuated vs. sub unit HSV-2 vaccines in the guinea pig model of genital herpes: Reassessing efficacy using endpoints from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Mesylate Demonstrates Superior Efficacy Over Valacyclovir in Guinea Pig Model of Genital Herpes
For Immediate Release
WUPPERTAL, Germany – Preclinical data from a well-established guinea pig model of genital herpes reveals that pritelivir mesylate, a novel helicase-primase inhibitor, exhibits superior efficacy in treating and suppressing herpes simplex virus type 2 (HSV-2) infections when compared to the standard-of-care treatment, valacyclovir. The studies, aimed at evaluating the potency of pritelivir, indicate significant reductions in lesion scores, viral shedding, and recurrence rates, positioning it as a promising alternative for managing genital herpes, particularly in cases of nucleoside analog resistance.
Pritelivir operates through a distinct mechanism of action, directly targeting the viral helicase-primase complex, which is essential for viral DNA replication.[1][2][3] This novel approach differs from that of traditional nucleoside analogs like acyclovir and its prodrug valacyclovir, which target the viral DNA polymerase.[1][4] A key advantage of pritelivir's mechanism is that it does not require activation by viral enzymes, rendering it effective against viral strains that have developed resistance to current therapies.[2][3][5]
Superior Efficacy in a Head-to-Head Comparison
In a delayed treatment guinea pig model of genital herpes, oral administration of pritelivir (20 mg/kg, twice daily) initiated on day 4 post-infection, after lesions had already developed, demonstrated a marked reduction in disease severity.[6][7] Pritelivir treatment halved the time required for complete healing (return to a disease score of zero) from 14 days in the control group to just 7 days.[7] In contrast, valacyclovir (150 mg/kg, twice daily) only reduced the healing time by two days, to 12 days.[7]
Even when treatment was initiated early (6 hours post-infection and continued for four days), pritelivir proved more effective than valacyclovir at reducing cumulative lesion scores.[6] Furthermore, long-term observation following early treatment revealed a significant reduction in the rate of recurrent episodes for animals treated with pritelivir. Guinea pigs receiving pritelivir at doses of 20 and 30 mg/kg (twice daily) had recurrence rates of 0.4 and 0.3, respectively, over an 85-day follow-up period.[6][7] This was a substantial improvement over valacyclovir (100 mg/kg, three times daily or 150 mg/kg, twice daily), which had a recurrence rate of 0.9, similar to the control group's rate of 1.0.[6][7]
These findings are further supported by a significant reduction in the viral load within the sacral dorsal root ganglia, the site of latent HSV infection. Early treatment with pritelivir reduced the amount of viral DNA in these ganglia by nearly three orders of magnitude compared to placebo, a significantly greater reduction than that observed with valacyclovir treatment.[8]
Comparative Efficacy Data
| Efficacy Endpoint | Pritelivir (20 mg/kg, b.i.d.) | Valacyclovir (150 mg/kg, b.i.d.) | Control (Placebo) | Citation |
| Time to Heal (Delayed Treatment) | 7 days | 12 days | 14 days | [7] |
| Recurrence Rate (Post-Early Treatment) | 0.4 | 0.9 | 1.0 | [6][7] |
| Cumulative Lesion Score (Day 12, Early Treatment) | Significantly lower than valacyclovir and control | Lower than control | - | [6] |
| Viral DNA in Sacral Dorsal Root Ganglia (Day 7, Early Treatment) | ~3 orders of magnitude reduction vs. placebo | ~5-fold reduction vs. placebo | - | [8] |
Experimental Protocols
Animal Model: The studies utilized the Hartley strain female guinea pig model, which closely mimics human genital herpes in its self-limiting primary infection and subsequent spontaneous recurrent episodes.[9]
Viral Challenge: Animals were infected intravaginally with a suspension of Herpes Simplex Virus type 2 (HSV-2).[6][7]
Treatment Regimens:
-
Early Treatment: Oral administration of pritelivir (20 mg/kg or 30 mg/kg, twice daily) or valacyclovir (150 mg/kg, twice daily) was initiated 6 hours post-infection and continued for 4 days.[6][7]
-
Delayed Treatment: Oral treatment with pritelivir (20 mg/kg, twice daily) or valacyclovir (150 mg/kg, twice daily) was initiated on day 4 post-infection and continued for 10 days.[6][7]
Efficacy Assessment:
-
Lesion Scores: Genital lesions were scored daily based on their number and severity.
-
Recurrence Rate: The number of recurrent herpetic episodes was monitored for up to 85 days following the resolution of the primary infection.[6][7]
-
Viral Load: The amount of viral DNA in the sacral dorsal root ganglia was quantified using polymerase chain reaction (PCR) at various time points post-infection.[8]
Visualizing the Pathways and Processes
Caption: Mechanism of action of Pritelivir vs. Valacyclovir.
Caption: Experimental workflow in the guinea pig model.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. eatg.org [eatg.org]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. What is Pritelivir used for? [synapse.patsnap.com]
- 5. vax-before-travel.com [vax-before-travel.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Topical Pritelivir Mesylate: A Comparative Efficacy Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of oral and topical formulations of Pritelivir mesylate, a first-in-class helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of available clinical trial data, experimental protocols, and the underlying mechanism of action.
Executive Summary
Pritelivir, developed by AiCuris Anti-infective Cures AG, offers a novel mechanism of action against HSV-1 and HSV-2 by targeting the viral helicase-primase complex, which is essential for viral DNA replication.[1][2] This mode of action is distinct from currently available nucleoside analogues, making it a promising candidate for treating infections, including those resistant to standard therapies.[2] Clinical development has progressed for both oral and topical formulations, with the oral route being more extensively studied in late-stage clinical trials, particularly in immunocompromised patients with acyclovir-resistant HSV infections. While the oral formulation has demonstrated statistically significant superiority in lesion healing compared to standard of care in a Phase 3 trial, the quantitative efficacy data from the Phase 2 trial of the topical formulation has not yet been publicly released.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from key clinical trials of oral this compound. As of the date of this publication, detailed efficacy results from the Phase 2 trial of topical Pritelivir (LipP1, NCT02871492) have not been made publicly available.
Table 1: Efficacy of Oral Pritelivir in Immunocompromised Patients with Acyclovir-Resistant Mucocutaneous HSV Infections (PRIOH-1, Phase 3)
| Endpoint | Oral Pritelivir | Standard of Care (Investigator's Choice*) | p-value |
| Complete Lesion Healing (up to 28 days) | Statistically Superior | - | 0.0047[3] |
| Complete Lesion Healing (up to 42 days) | Statistically Superior | - | <0.0001[3] |
*Standard of Care included foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[3]
Table 2: Efficacy of Oral Pritelivir vs. Valacyclovir in Patients with Recurrent Genital HSV-2 (Phase 2, NCT01658826)
| Endpoint | Oral Pritelivir (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (RR) [95% CI] | p-value |
| Genital HSV Shedding (% of swabs positive) | 2.4%[4][5] | 5.3%[4][5] | 0.42 [0.21 to 0.82][4] | 0.01[4] |
| Days with Genital Lesions | 1.9%[4] | 3.9%[4] | 0.40 [0.17 to 0.96][4] | 0.04[4] |
| Days with Pain | 4.0%[6] | 6.7%[6] | - | - |
Table 3: Clinical Development of Topical Pritelivir 5% Ointment (LipP1, Phase 2, NCT02871492)
| Endpoint | Pritelivir 5% Ointment | Placebo | Zovirax® Cream |
| Proportion of subjects with non-ulcerative lesions | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Oral Pritelivir: PRIOH-1 Phase 2/3 Trial (NCT03073967)
-
Objective: To assess the efficacy and safety of oral Pritelivir compared to standard of care for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects.[7]
-
Study Design: A randomized, open-label, multi-center, comparative trial.[7]
-
Patient Population: Immunocompromised men and women (≥16 years) with acyclovir-resistant mucocutaneous HSV infections.[8]
-
Intervention:
-
Primary Endpoint: Proportion of subjects with all lesions healed within 28 days.[7]
-
Method of Assessment: Lesion healing was assessed by the investigator. Viral DNA from lesion swabs was quantified by real-time PCR.[6]
Topical Pritelivir: LipP1 Phase 2 Trial (NCT02871492)
-
Objective: To assess the efficacy and safety of Pritelivir 5% w/w ointment for the treatment of recurrent herpes labialis in adults compared to placebo and Zovirax® Cream.[9]
-
Study Design: A randomized, double-blind, multi-center, three-arm parallel-group, comparative trial.[9]
-
Patient Population: Healthy men and women (≥18 years) with a history of ≥4 recurrences of herpes labialis in the previous 12 months.[9]
-
Intervention:
-
Primary Endpoint: Proportion of subjects with non-ulcerative lesions.[9]
-
Method of Assessment: Subjects initiated treatment within one hour of the first sign or symptom of a recurrence. Lesion status was documented daily in a diary and assessed by the investigator until complete healing (maximum of 13 days).[9]
Mandatory Visualizations
Mechanism of Action of Pritelivir
Caption: Mechanism of Pritelivir as a helicase-primase inhibitor.
Experimental Workflow for Oral Pritelivir (PRIOH-1 Trial)
Caption: Experimental workflow for the PRIOH-1 oral pritelivir trial.
Experimental Workflow for Topical Pritelivir (LipP1 Trial)
Caption: Experimental workflow for the LipP1 topical pritelivir trial.
References
- 1. AiCuris Anti-infective Cures reports positive phase I trial results of pritelivir for cold sores - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 3. Aicuris Presents Positive Phase 2 Results for Pritelivir [globenewswire.com]
- 4. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. biospace.com [biospace.com]
- 7. AiCuris Announces Milestone Achievements Further Validating its Pipeline of Anti-viral Solutions for Immunocompromised Patients [businesswire.com]
- 8. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 9. Press Releases Archive - Aicuris [aicuris.com]
Pritelivir Mesylate: An In Vivo Comparative Analysis Against Clinical HSV Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Pritelivir mesylate with current antiviral treatments for Herpes Simplex Virus (HSV) infections. The data presented is compiled from various preclinical and clinical studies to aid in the objective evaluation of Pritelivir's efficacy and mechanism of action.
Executive Summary
Pritelivir, a first-in-class helicase-primase inhibitor, has demonstrated potent antiviral activity against both HSV-1 and HSV-2, including strains resistant to standard nucleoside analogue therapies.[1][2] Its novel mechanism of action, which does not require viral thymidine kinase for activation, offers a significant advantage in treating acyclovir-resistant infections.[3][4] In vivo studies in murine and guinea pig models have consistently shown Pritelivir's superiority over valacyclovir in reducing lesion scores, viral shedding, and recurrence rates.[4] Furthermore, in a pivotal Phase 3 clinical trial (PRIOH-1), Pritelivir demonstrated superior efficacy in lesion healing compared to standard of care in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[1][5][6]
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the in vivo performance of Pritelivir with Acyclovir, Valacyclovir, and Foscarnet.
Table 1: Preclinical Efficacy in Murine Models
| Drug | Animal Model | HSV Type(s) | Key Efficacy Endpoint | Dosage | Result | Citation(s) |
| Pritelivir | Mouse (lethal challenge) | HSV-1, HSV-2 | ED50 (50% effective dose for survival) | 0.5 mg/kg | Superior to acyclovir and valacyclovir | [4] |
| Acyclovir | Mouse (lethal challenge) | HSV-1 | ED50 | 22 mg/kg | - | [4] |
| Valacyclovir | Mouse (lethal challenge) | HSV-1 | ED50 | 17 mg/kg | - | [4] |
| Acyclovir | Mouse (lethal challenge) | HSV-2 | ED50 | 16 mg/kg | - | [4] |
| Valacyclovir | Mouse (lethal challenge) | HSV-2 | ED50 | 14 mg/kg | - | [4] |
| Pritelivir | Mouse (encephalitis model) | ACV-resistant HSV-1 | Increased survival | 1 and 3 mg/kg | Significantly increased survival (P < 0.005) | [7] |
| Pritelivir | Mouse (encephalitis model) | ACV-resistant HSV-2 | Increased survival | 1-3 mg/kg | Significantly improved survival (P < 0.0001) | [7] |
| Foscarnet | Mouse (necrotizing hepatitis) | ACV-resistant HSV-2 | Inhibition of viral spread | Parenteral administration | Effective against ACV-resistant strain and inhibited viral spread to liver, spinal cord, and brain | [8] |
Table 2: Preclinical Efficacy in Guinea Pig Model of Genital Herpes
| Drug | Key Efficacy Endpoint | Dosage | Result | Citation(s) |
| Pritelivir | Time to healing (delayed treatment) | 20 mg/kg b.i.d. | Halved the time to return to a disease score of zero (from 14 to 7 days) | [4] |
| Valacyclovir | Time to healing (delayed treatment) | 150 mg/kg b.i.d. | Reduced time to healing by only 2 days (12 vs 14 days) | [4] |
| Pritelivir | Suppression of recurrences | 20 and 30 mg/kg b.i.d. | Recurrence rates of 0.4 and 0.3, respectively | [4] |
| Valacyclovir | Suppression of recurrences | 100 mg/kg t.i.d. or 150 mg/kg b.i.d. | Recurrence rate of 0.9 (similar to control) | [4] |
Table 3: Clinical Efficacy in Immunocompromised Patients (PRIOH-1 Phase 3 Trial)
| Drug | Primary Endpoint | Treatment Duration | Result | Citation(s) |
| Pritelivir | Superiority in lesion healing vs. Standard of Care | Up to 28 days | Met primary endpoint (p=0.0047) | [1][5] |
| Pritelivir | Superiority in lesion healing vs. Standard of Care | Up to 42 days | Statistically significant superiority (p<0.0001) | [1][5] |
*Standard of Care included investigator's choice of foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[1]
Mechanism of Action
Pritelivir's distinct mechanism of action targets the viral helicase-primase complex, which is essential for the initiation of viral DNA replication.[2][3] This is in contrast to nucleoside analogues like acyclovir and its prodrug valacyclovir, which target the viral DNA polymerase.[9][10] Foscarnet also inhibits the viral DNA polymerase but at a different site than nucleoside analogues.[11][12]
References
- 1. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. Pritelivir - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of infectious virus spread to the liver by foscarnet following lethal infection of acyclovir-resistant herpes simplex virus type 2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
Pritelivir Mesylate Demonstrates Superior Efficacy in Animal Models of Herpes Simplex Virus Infection
A comprehensive analysis of preclinical data reveals the potent antiviral activity of Pritelivir mesylate, a novel helicase-primase inhibitor, in animal models of Herpes Simplex Virus (HSV) infection. Compared to traditional nucleoside analogs such as acyclovir and valacyclovir, this compound exhibits significant advantages in reducing viral shedding, preventing disease progression, and improving survival rates, even with delayed treatment initiation.
This guide provides a detailed comparison of this compound's efficacy with other antiviral agents, supported by experimental data from various animal trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evidence supporting Pritelivir's potential as a new therapeutic option for HSV infections.
Mechanism of Action: A Novel Approach to HSV Inhibition
This compound represents a new class of antiviral drugs that target the HSV helicase-primase complex, an essential enzyme for viral DNA replication.[1] Unlike nucleoside analogs like acyclovir, which inhibit the viral DNA polymerase, Pritelivir directly prevents the unwinding of the viral DNA, a critical step for its replication. This distinct mechanism of action makes Pritelivir effective against HSV strains that have developed resistance to traditional therapies.[2]
Comparative Efficacy in Animal Models
Numerous studies in mice and guinea pigs have demonstrated the superior efficacy of this compound over standard-of-care antivirals. These studies have utilized various models of HSV infection, including lethal encephalitis, genital herpes, and cutaneous infections.
Murine Models of HSV Infection
In murine models of lethal HSV-1 and HSV-2 encephalitis, orally administered Pritelivir significantly increased survival rates compared to acyclovir, particularly when treatment was delayed.[1][2][3][4]
Table 1: Survival Rates in Murine Lethal Challenge Model with Delayed Treatment (72h post-infection)
| Treatment Group | Dose (mg/kg, b.i.d.) | HSV-1 Survival Rate (%) | HSV-2 Survival Rate (%) |
| Pritelivir | 0.3 | 40% | 20% |
| Pritelivir | 1 | 80% | 60% |
| Pritelivir | 3 | 100% | 90% |
| Pritelivir | 10 | 100% | 100% |
| Pritelivir | 30 | 100% | 100% |
| Acyclovir | 50 | 40% | 40% |
| Vehicle | - | 0% | 0% |
Data compiled from studies where treatment was initiated 72 hours post-infection.[1][3]
Furthermore, in a murine model of cutaneous HSV-1 infection, Pritelivir treatment prevented the development of lesions and reduced viral titers in the skin, ear, and brainstem.[1][3][5]
Guinea Pig Model of Genital Herpes
The guinea pig model of genital HSV-2 infection is highly relevant to human disease as it mimics the recurrent nature of the infection. In this model, Pritelivir demonstrated superior efficacy in reducing lesion scores and the frequency of recurrent episodes compared to valacyclovir.[1][3]
Table 2: Efficacy in Guinea Pig Model of Genital Herpes (Delayed Treatment)
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Cumulative Lesion Score (Day 12) |
| Pritelivir | 20 | ~2 |
| Valacyclovir | 150 | ~10 |
| Control | - | ~14 |
Data from a study where treatment was initiated on day 4 post-infection.[1]
Table 3: Recurrence Rates in Guinea Pig Model of Genital Herpes
| Treatment Group | Dose (mg/kg) | Recurrence Rate (episodes/10 days) |
| Pritelivir | 20 (b.i.d.) | 0.4 |
| Pritelivir | 30 (b.i.d.) | 0.3 |
| Valacyclovir | 150 (b.i.d.) | 0.9 |
| Control | - | 1.0 |
Recurrence rates were determined over an 85-day follow-up period after initial treatment.[1][3]
Experimental Protocols
Murine Lethal Encephalitis Model
-
Animals: Female BALB/c mice.
-
Virus and Inoculation: Mice were intranasally inoculated with a lethal dose of HSV-1 or HSV-2.[2]
-
Treatment: Pritelivir, acyclovir, or vehicle was administered orally twice daily (b.i.d.) for 7 consecutive days.[2] Treatment was initiated either 6 hours or 72 hours post-infection to evaluate both prophylactic and therapeutic efficacy.[1][2][3]
-
Efficacy Endpoint: The primary endpoint was the 21-day survival rate.[1][3]
Guinea Pig Genital Herpes Model
-
Animals: Female Hartley guinea pigs.
-
Virus and Inoculation: Animals were infected intravaginally with HSV-2.[1][3]
-
Treatment: Pritelivir, valacyclovir, or placebo was administered orally. Dosing schedules varied to assess both early and delayed treatment initiation. For early treatment, dosing began on day 0 and continued to day 4. For delayed treatment, dosing began on day 4 and continued for 10 days.[1][3]
-
Efficacy Endpoints:
Conclusion
The preclinical data from animal trials strongly support the superior efficacy of this compound compared to currently available treatments for HSV infections. Its novel mechanism of action provides a significant advantage, particularly against resistant strains. The consistent and robust antiviral activity observed across different animal models, even with delayed treatment, highlights the potential of Pritelivir as a valuable new therapeutic agent for managing both acute and recurrent HSV disease in humans. Further clinical investigation is warranted to translate these promising preclinical findings into patient care.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
